Dimethyl 1H-indole-2,3-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1H-indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRXSMOJWKDVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203255 | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54781-93-0 | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Indole-2,3-dicarboxylate Scaffold
An In-depth Technical Guide to the Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among its many derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its vicinal ester functionalities at the 2- and 3-positions of the indole core provide versatile handles for further chemical elaboration. This allows for the construction of complex molecular architectures, including polycyclic alkaloids, potent enzyme inhibitors, and novel organic electronic materials. Understanding the mechanistic underpinnings of its synthesis is therefore of paramount importance for researchers in organic synthesis, medicinal chemistry, and drug development.
This guide provides an in-depth exploration of the core synthetic strategies for accessing this compound. We will move beyond simple procedural descriptions to dissect the reaction mechanisms, rationalize experimental choices, and provide actionable protocols grounded in established literature.
Core Synthetic Strategy I: The Fischer-Indole Synthesis via[1][1]-Sigmatropic Rearrangement
The Fischer-Indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[1] The overall transformation involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a key[2][2]-sigmatropic rearrangement.[1][3] For the synthesis of this compound, the typical carbonyl partner is dimethyl acetylenedicarboxylate (DMAD).
Mechanistic Deep Dive
The reaction pathway is a classic example of pericyclic reactions and acid catalysis in organic synthesis.
-
Adduct Formation: The synthesis begins not with a typical hydrazone formation, but with the Michael addition of phenylhydrazine to the electron-deficient alkyne of DMAD. This forms an enehydrazine intermediate.
-
Tautomerization: The enehydrazine undergoes tautomerization to a more stable hydrazone form. This step is crucial for setting up the subsequent sigmatropic rearrangement.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated hydrazone undergoes a concerted[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[3][4] This is the key bond-forming step that establishes the C2-C3 bond of the future indole ring and disrupts the aromaticity of the benzene ring, forming a di-imine intermediate.[1]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting aniline nitrogen then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal-like ring.[1]
-
Elimination and Final Product Formation: Finally, under the acidic conditions, the intermediate eliminates a molecule of ammonia (or an amine if a substituted hydrazine was used) to yield the thermodynamically stable, aromatic this compound.[1]
Caption: Mechanism of the Fischer-Indole synthesis for the target molecule.
Experimental Considerations and Causality
-
Catalyst Choice: The reaction requires an acid catalyst. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1] The choice of acid can influence reaction rates and yields; stronger acids can promote the rearrangement but may also lead to side reactions or degradation of starting materials. PPA is often favored as it can also serve as the solvent at elevated temperatures.
-
Solvent and Temperature: The reaction is typically performed at elevated temperatures. Solvents like acetic acid, xylene, or mesitylene are often used.[5] In some cases, solvent-free reactions have been successfully implemented, offering benefits of reduced pollution and simplified workup.[6] The thermal energy is necessary to overcome the activation barrier of the[2][2]-sigmatropic rearrangement.
Core Synthetic Strategy II: The Reissert-Indole Synthesis via Reductive Cyclization
The Reissert synthesis provides an alternative, powerful route to indoles, particularly those bearing a carboxylic acid group at the 2-position.[7][8] The strategy begins with the condensation of an o-nitrotoluene derivative with an oxalate ester, followed by a reductive cyclization step.[9]
Mechanistic Deep Dive
-
Deprotonation and Condensation: The synthesis initiates with the deprotonation of the acidic methyl group of o-nitrotoluene by a strong base, typically an alkoxide like potassium ethoxide.[7][8] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl or dimethyl oxalate. This Claisen-type condensation yields an o-nitrophenylpyruvate ester.[8] Potassium ethoxide has been shown to give superior results compared to sodium ethoxide.[7][8]
-
Reductive Cyclization: The key step is the reduction of the nitro group to an amine. This is commonly achieved using reducing agents like zinc powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[7][10]
-
Intramolecular Cyclization and Dehydration: Once the nitro group is reduced to an aniline, the nucleophilic amine immediately attacks the adjacent ketone carbonyl group to form a five-membered ring intermediate (a hydroxylindoline).[10] This intermediate then readily dehydrates under the reaction conditions to form the aromatic indole ring.[10]
Caption: Mechanism of the Reissert-Indole synthesis.
Experimental Considerations and Causality
-
Base Selection: The choice of base is critical for the initial condensation. A strong, non-nucleophilic base is required to deprotonate the methyl group of o-nitrotoluene without attacking the oxalate ester. Potassium ethoxide is highly effective.[7]
-
Reducing Agent: A variety of reducing agents can be employed for the nitro group reduction, including zinc in acetic acid, iron in acetic acid, or sodium dithionite.[11] The choice depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions. Catalytic hydrogenation offers a cleaner alternative but may require specialized equipment.
Core Synthetic Strategy III: The Hemetsberger-Indole Synthesis via Nitrene Intermediate
The Hemetsberger synthesis is a thermal decomposition reaction that transforms a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[2][12] This method proceeds via a proposed nitrene intermediate, offering a distinct mechanistic pathway.
Mechanistic Deep Dive
-
Precursor Synthesis: The required starting material, an ethyl α-azido-β-arylacrylate, is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate in the presence of a base like sodium ethoxide.[13][14]
-
Thermal Decomposition and Nitrene Formation: Upon heating in an inert, high-boiling solvent such as xylene or toluene, the α-azidoacrylate undergoes thermolysis, extruding a molecule of nitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate.[13]
-
Intramolecular C-H Insertion: The electrophilic nitrene then rapidly undergoes an intramolecular cyclization by inserting into a C-H bond on the adjacent aromatic ring. This step forms the indole-2-carboxylate product. While the exact mechanism is not definitively proven, azirine intermediates have been isolated, suggesting a complex pathway.[12]
Though yields can be high, the synthesis and stability of the azide starting materials can be a drawback of this method.[12]
Experimental Protocols & Data
Protocol: Fischer-Indole Synthesis of this compound
This protocol is adapted from the general principles of the Fischer-Indole synthesis applied to DMAD.[5]
Caption: A typical experimental workflow for the Fischer-Indole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (e.g., 10 mmol, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to dissolve the phenylhydrazine.
-
DMAD Addition: Cool the flask in an ice-water bath. While stirring, add dimethyl acetylenedicarboxylate (DMAD) (e.g., 10.5 mmol, 1.05 eq) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120 °C) for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. Recrystallize the solid from hot methanol or ethanol to yield pure this compound as a crystalline solid.
Comparative Data of Synthesis Methods
| Synthesis Method | Key Reagents | Typical Catalyst/Conditions | Advantage | Disadvantage |
| Fischer-Indole | Phenylhydrazine, Dimethyl Acetylenedicarboxylate (DMAD) | Acid catalyst (PPA, AcOH, ZnCl₂)[1], heat | High versatility, widely applicable, one-pot potential. | Can fail with certain substituted hydrazines; acid-sensitive groups may not be tolerated. |
| Reissert-Indole | o-Nitrotoluene, Dimethyl Oxalate | 1. Base (KOEt)[8]2. Reductant (Zn/AcOH)[7] | Good for 2-carboxyindoles, readily available starting materials. | Requires a multi-step sequence (condensation then reduction). |
| Hemetsberger-Indole | Aromatic Aldehyde, Ethyl Azidoacetate | 1. Base (NaOEt)[14]2. Heat (Thermolysis)[12] | Good yields, mechanistically distinct pathway. | Requires synthesis and handling of potentially unstable azide intermediates.[12] |
Conclusion
The synthesis of this compound can be effectively achieved through several classic and modern synthetic routes. The Fischer-Indole synthesis using phenylhydrazine and DMAD represents the most direct and versatile approach, leveraging a powerful[2][2]-sigmatropic rearrangement. The Reissert synthesis offers a reliable alternative that proceeds through a fundamentally different reductive cyclization mechanism. Finally, the Hemetsberger synthesis provides access via a nitrene insertion pathway, though it involves the use of azide precursors. The choice of method ultimately depends on the availability of starting materials, desired substitution patterns, and the tolerance of other functional groups within the synthetic target. A thorough understanding of the underlying mechanisms for each route empowers the research scientist to make informed decisions, troubleshoot experiments, and rationally design pathways to novel indole-based molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. Reissert Indole Synthesis [drugfuture.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Interpretation of Dimethyl 1H-indole-2,3-dicarboxylate
Introduction: The Molecular Blueprint
In the landscape of pharmaceutical research and synthetic chemistry, the indole scaffold represents a privileged structure, forming the core of numerous natural products and therapeutic agents.[1] Dimethyl 1H-indole-2,3-dicarboxylate is a key synthetic intermediate, valued for the versatile reactivity endowed by its diester functionalities. These electron-withdrawing groups significantly modulate the electron density of the indole ring, influencing its chemical behavior and, consequently, its spectroscopic signature.
This technical guide provides a comprehensive interpretation of the multi-faceted spectroscopic data of this compound. As researchers and drug development professionals, a fundamental understanding of how to unequivocally confirm the structure and purity of such pivotal molecules is paramount. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere peak assignment to an integrated analysis grounded in the principles of physical organic chemistry. The causality behind the observed spectral features will be elucidated, providing a robust framework for the confident characterization of this and related indole derivatives.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering for the indole ring and additional labels for the methyl ester groups.
References
An In-Depth Technical Guide to Dimethyl 1H-indole-2,3-dicarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1H-indole-2,3-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core, a privileged scaffold in medicinal chemistry, coupled with the reactivity of its dual ester functionalities, makes it a valuable intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; smiles [label="COC(=O)C1=C(C(=O)OC)C2=C(N1)C=CC=C2", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=143197&t=l", labelloc=b, label="this compound"]; } Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 233.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 54781-93-0 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Physical Form | Solid, yellow powder | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Melting Point | 113-114 °C | --INVALID-LINK--[2] |
| Boiling Point | 366.5 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density (estimate) | 1.2697 g/cm³ | --INVALID-LINK--[2] |
| Storage | Store at room temperature in a dry, sealed container. | --INVALID-LINK--[4], --INVALID-LINK--[5] |
Solubility Profile
While specific quantitative data is limited, the solubility of this compound can be predicted based on the behavior of similar indole derivatives. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is anticipated to be low. The choice of solvent is critical for its use in synthesis, purification, and biological assays.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring, the N-H proton of the indole, and the two methyl ester groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the indole ring system, and the methyl carbons. |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ester groups, and C-H and C=C stretching of the aromatic system. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of this compound
The synthesis of the indole nucleus is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of compounds like this compound. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
dot graph Synthesis_Pathways { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} General Synthetic Pathways to Indole-2,3-dicarboxylates.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[4][6][7] The general steps are as follows:
-
Hydrazone Formation: An appropriately substituted arylhydrazine is condensed with a suitable dicarbonyl compound, such as a derivative of pyruvic acid, in an acidic medium to form the corresponding arylhydrazone.
-
Cyclization: The isolated arylhydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride). This induces a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of this compound is characterized by the interplay between the electron-rich indole nucleus and the electron-withdrawing ester groups.
dot graph Reactivity_Diagram { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Key Reactivity Pathways of this compound.
Electrophilic Aromatic Substitution
The indole ring is susceptible to electrophilic attack. The presence of the two electron-withdrawing ester groups at positions 2 and 3 deactivates the pyrrole ring towards electrophilic substitution. Consequently, electrophilic attack, such as nitration or halogenation, typically occurs on the benzene ring, predominantly at the C5 and C6 positions.[8]
Experimental Protocol: Nitration
A study on the nitration of this compound demonstrated that treatment with nitronium tetrafluoroborate in the presence of tin(IV) chloride yields dimethyl 5-nitroindole-2,3-dicarboxylate as the major product.[8]
-
Reaction Setup: To a solution of this compound in a suitable solvent, add tin(IV) chloride.
-
Addition of Nitrating Agent: Cool the mixture and add nitronium tetrafluoroborate portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Reactions at the Ester Groups
The ester functionalities at the 2 and 3 positions are amenable to a variety of transformations:
-
Hydrolysis: The diester can be hydrolyzed under acidic or basic conditions to yield the corresponding indole-2,3-dicarboxylic acid.
-
Amidation: Reaction with amines can lead to the formation of the corresponding dicarboxamides.
-
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride, affording the corresponding diol.
-
Grignard Reactions: The ester groups can react with Grignard reagents to yield tertiary alcohols.[9]
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable starting material for the synthesis of various pharmacologically active compounds.
Synthesis of Serotonin Receptor Ligands
The indole scaffold is a key component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. This compound can be elaborated into a variety of tryptamine and carboline derivatives that have shown affinity for different serotonin receptor subtypes.[10][11] These compounds are of interest for the treatment of a range of central nervous system disorders, including depression, anxiety, and migraine.
Development of Anticancer Agents
Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[3][12][13][14] The functional handles on this compound allow for its incorporation into more complex molecular architectures designed to target specific pathways involved in cancer progression.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for the construction of complex molecular frameworks. The demonstrated utility of this building block in the synthesis of potential therapeutics, particularly for neurological disorders and cancer, underscores its importance in the ongoing quest for novel and effective medicines. This guide provides a foundational understanding of this key intermediate, empowering scientists to leverage its potential in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles | CoLab [colab.ws]
- 10. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of Dimethyl 1H-indole-2,3-dicarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the methodologies and analytical considerations involved in determining and interpreting the crystal structure of Dimethyl 1H-indole-2,3-dicarboxylate. Given the scarcity of publicly available, specific crystallographic data for this exact compound, this document establishes a robust framework for its analysis by leveraging established protocols and detailed data from closely related indole derivatives. The principles and techniques described herein are directly applicable to the title compound and serve as a gold-standard workflow for researchers in structural chemistry and drug discovery.
Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a privileged scaffold in drug design.[2][3] this compound, with its functionalized carboxylate groups, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications, including as antihypertensive agents and inhibitors of blood platelet aggregation. A precise understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[1]
Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information. It allows for the precise determination of bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This guide will walk through the critical steps of this process, from synthesis and crystallization to data analysis and interpretation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the reaction of substituted hydrazines with dimethyl acetylenedicarboxylate (DMAD). A common approach involves the treatment of 1-(2-bromophenyl)-2-phenylhydrazine with DMAD to yield the 7-bromoindole derivative, which can be further functionalized.
Protocol for Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in a crystal structure determination. The goal is to produce a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of defects. For indole derivatives, several methods are commonly employed:
-
Slow Evaporation: This is the most common and straightforward technique.
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) to form a near-saturated solution.
-
Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
-
Vapor Diffusion: This method is useful when the compound is highly soluble or when slow evaporation fails to yield quality crystals.
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Solvent Layering:
-
A solution of the compound is carefully layered with a less dense, miscible anti-solvent.
-
Crystals form at the interface between the two solvents as they slowly mix.
-
The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.
X-ray Diffraction Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to solve its structure.
Experimental Workflow
The following diagram outlines the typical workflow for single-crystal X-ray diffraction:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Data Collection Parameters
A modern CCD or CMOS area-detector diffractometer is used for data collection. Key parameters that are recorded include:
-
X-ray Source: Typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 113 K) to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles.
Data Reduction and Structure Solution
The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l). This data is then used to solve the crystal structure, typically using direct methods or Patterson methods, often implemented in software packages like SHELXT. The initial solution provides a rough model of the molecular structure.
Structure Refinement and Validation
The initial structural model is refined against the experimental data to improve its accuracy. This is an iterative process of least-squares minimization, where the atomic positions, displacement parameters, and other variables are adjusted to achieve the best fit between the calculated and observed structure factors.
Refinement Details:
-
Software: The SHELXL program is widely used for refinement.
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic Displacement Parameters: Non-hydrogen atoms are usually refined anisotropically to model their thermal motion.
-
Goodness-of-Fit (S): A value close to 1.0 indicates a good refinement.
-
R-factors (R1 and wR2): These are residual factors that indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.
Analysis of a Model Crystal Structure: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
As a practical example, we will analyze the crystallographic data for a related compound, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.[2] This allows for a detailed discussion of the key structural features that would be of interest in the analysis of this compound.
Crystallographic Data
The following table summarizes the key crystallographic data for this model compound.[2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅NO₂ |
| Formula Weight | 217.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5511 (3) |
| b (Å) | 12.2476 (6) |
| c (Å) | 12.9449 (5) |
| β (°) | 105.488 (2) |
| Volume (ų) | 1153.71 (9) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 295 (2) |
| R-factor (R1) | 0.056 |
| wR2 | 0.184 |
Molecular Geometry
The primary goal of the analysis is to determine the precise geometry of the molecule. This includes:
-
Bond Lengths and Angles: These are compared to standard values to identify any unusual features that might indicate electronic or steric effects.
-
Planarity: The indole ring system is expected to be largely planar. In the model compound, the dihedral angle between the five- and six-membered rings is a mere 1.67 (6)°.[2]
-
Conformation of Substituents: The orientation of the dimethyl and carboxylate groups relative to the indole ring is of key interest. In the model structure, the plane of the ester group forms a dihedral angle of 5.26 (6)° with the indole ring.[2]
The molecular structure and the relationship between its components can be visualized as follows:
Caption: Key geometric relationships in this compound.
Intermolecular Interactions and Crystal Packing
A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the solid state. This is governed by a network of non-covalent interactions. For indole derivatives, the following are particularly important:
-
Hydrogen Bonding: While the model compound lacks a classic hydrogen bond donor on the indole nitrogen (it is methylated), in this compound, the N-H group is a potent hydrogen bond donor. It would be expected to form N-H···O bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of dimers, chains, or more complex 3D networks.
-
π-π Stacking: The aromatic indole ring can interact with neighboring rings through π-π stacking interactions. In the crystal structure of 1,3-Dimethyl-1H-indole-2-carbonitrile, these interactions are evident with a centroid-centroid separation of 3.5569 (11) Å.[3]
-
C-H···O and C-H···π Interactions: These weaker interactions also play a significant role in stabilizing the crystal packing.[2]
Analysis of these interactions provides insight into the solid-state properties of the compound, such as its melting point and solubility, and can be relevant to its interaction with biological targets.
Conclusion: From Structure to Application
The detailed structural analysis of this compound, following the comprehensive workflow outlined in this guide, provides invaluable information for researchers in drug development. A definitive crystal structure would confirm the molecular geometry, reveal the conformational preferences of the carboxylate substituents, and elucidate the supramolecular architecture held together by a network of intermolecular forces. This knowledge is fundamental for computational modeling, understanding structure-activity relationships, and designing next-generation indole-based therapeutics with enhanced efficacy and specificity.
References
An In-Depth Technical Guide to the Reactivity of Dimethyl 1H-indole-2,3-dicarboxylate with Electrophiles
Abstract
The indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, exhibits a rich and varied reactivity towards electrophiles. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of dimethyl 1H-indole-2,3-dicarboxylate, a substrate of significant interest in synthetic and medicinal chemistry. The presence of two electron-withdrawing methyl carboxylate groups at the 2 and 3-positions profoundly influences the reactivity and regioselectivity of this indole derivative, deactivating the pyrrole ring and directing electrophilic attack to the benzene moiety. This document delves into the mechanistic underpinnings of this reactivity, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development. We will explore a range of electrophilic substitution reactions, including nitration and halogenation, and discuss the challenges and strategies associated with reactions such as sulfonation and Friedel-Crafts acylations and alkylations on this electron-deficient indole system.
Introduction: The Indole Nucleus and the Influence of Substituents
The indole scaffold is a privileged heterocyclic motif due to its prevalence in biologically active compounds. The inherent electron-rich nature of the indole ring system makes it highly susceptible to electrophilic aromatic substitution, with the C3-position of the pyrrole ring being the most nucleophilic and the typical site of attack.[1][2] This reactivity is governed by the ability of the nitrogen lone pair to delocalize into the pyrrole ring, stabilizing the cationic intermediate formed upon electrophilic attack.
However, the introduction of substituents onto the indole ring can dramatically alter this intrinsic reactivity. Electron-donating groups enhance the nucleophilicity of the ring and generally direct electrophiles to the C3-position, while electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophilic attack.
In the case of this compound, the two methyl carboxylate groups at the C2 and C3 positions exert a strong deactivating effect on the pyrrole ring through both inductive and resonance effects. This deactivation renders the pyrrole moiety significantly less nucleophilic, thereby shifting the focus of electrophilic attack to the less deactivated benzene ring. Understanding the interplay of these electronic effects is paramount to predicting and controlling the outcomes of electrophilic substitution reactions on this substrate.
Mechanistic Considerations: Directing Effects in a Deactivated System
The deactivation of the pyrrole ring in this compound channels electrophiles towards the benzene portion of the molecule. The regioselectivity of this substitution on the six-membered ring (at positions C4, C5, C6, and C7) is a nuanced interplay of the directing effects of the fused pyrrole ring system, now acting as a deactivating substituent, and the specific electrophile and reaction conditions employed.
Key Electrophilic Substitution Reactions
Nitration
Nitration of this compound requires potent nitrating agents due to the deactivated nature of the substrate. Standard nitrating conditions, such as nitric acid in sulfuric acid, are often too harsh and can lead to degradation. A more controlled approach involves the use of nitronium tetrafluoroborate (NO₂BF₄) in the presence of a Lewis acid like tin(IV) chloride.
Observed Regioselectivity:
Studies have shown that the nitration of this compound with nitronium tetrafluoroborate and tin(IV) chloride primarily yields the 5-nitro derivative, with smaller amounts of the 6-nitro isomer also being formed. This suggests that the C5-position is the most nucleophilic site on the benzene ring of this deactivated indole.
Experimental Protocol: Nitration with Nitronium Tetrafluoroborate
-
Dissolve this compound in a suitable inert solvent, such as dichloromethane, and cool the solution in an ice bath.
-
Add a Lewis acid, for example, a solution of tin(IV) chloride in dichloromethane, dropwise to the cooled solution.
-
Slowly add solid nitronium tetrafluoroborate to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the nitro-substituted isomers.
Data Presentation: Regioselectivity in the Nitration of this compound
| Position of Nitration | Approximate Yield (%) |
| C5 | Major Product |
| C6 | Minor Product |
| C4, C7 | Not typically observed in significant amounts |
Halogenation
Similar to nitration, the halogenation of this compound requires electrophilic halogenating agents. Direct halogenation with molecular halogens (e.g., Br₂) can be sluggish and may require a Lewis acid catalyst. N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of a suitable catalyst or in a polar solvent are often effective.
Observed Regioselectivity:
The regioselectivity of halogenation can be influenced by the choice of halogenating agent and reaction conditions. For instance, bromination with N-bromosuccinimide in acetic acid has been reported to yield the 6-bromo derivative as the major product. This is in contrast to the nitration, highlighting the subtle electronic and steric factors that govern the substitution pattern.
Experimental Protocol: Bromination with N-Bromosuccinimide
-
Suspend this compound in glacial acetic acid.
-
Add N-bromosuccinimide portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure bromo-substituted product.
Data Presentation: Regioselectivity in the Bromination of this compound
| Position of Bromination | Approximate Yield (%) |
| C6 | Major Product |
| Other Isomers | Minor or not observed |
Sulfonation, Friedel-Crafts Acylation, and Alkylation: Significant Challenges
The execution of sulfonation and Friedel-Crafts reactions on this compound is notably challenging due to the severe deactivation of the indole ring.
-
Sulfonation: Standard sulfonating agents like fuming sulfuric acid are likely to cause decomposition. Milder reagents, such as the sulfur trioxide-pyridine complex, might be employed, but the reaction is expected to be very slow and require elevated temperatures. To date, specific literature detailing the successful sulfonation of this particular substrate is scarce.
-
Friedel-Crafts Acylation and Alkylation: These reactions, which are classic examples of electrophilic aromatic substitution, are notoriously difficult on highly deactivated aromatic systems.[3] The strong Lewis acids typically required to generate the acylium or carbocation electrophiles can complex with the ester groups of the substrate, further deactivating the ring and potentially leading to undesired side reactions.[2] Overcoming this deactivation would necessitate the use of highly reactive acylating or alkylating agents and forcing reaction conditions, which could compromise the stability of the indole core. While Friedel-Crafts reactions on less deactivated indoles are well-documented, their application to this compound remains a significant synthetic hurdle with no specific successful examples found in the searched literature.[1]
Vilsmeier-Haack and Mannich Reactions: Exploring the Boundaries of Reactivity
The Vilsmeier-Haack reaction, for formylation, and the Mannich reaction, for aminomethylation, are valuable C-C bond-forming reactions that proceed via electrophilic substitution.[4][5][6]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), which is a relatively mild electrophile.[7][8] While highly effective for electron-rich indoles, its reactivity towards the deactivated this compound is expected to be significantly diminished.[5] Successful formylation would likely require harsh conditions and may not be synthetically viable.
-
Mannich Reaction: The Mannich reaction involves the generation of an electrophilic iminium ion from an aldehyde and a secondary amine.[4][9] Similar to the Vilsmeier-Haack reaction, the electrophilicity of the iminium ion might not be sufficient to react with the highly electron-deficient indole substrate under standard conditions.
For both the Vilsmeier-Haack and Mannich reactions, the lack of specific literature examples for this compound suggests that these transformations are not straightforward and would require significant optimization and potentially the use of more potent, yet-to-be-reported, reagents or catalytic systems.
Visualization of Reaction Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general mechanism of electrophilic substitution on the benzene ring of this compound and a typical experimental workflow.
Caption: General mechanism of electrophilic substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. benchchem.com [benchchem.com]
- 6. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Solubility of Dimethyl 1H-indole-2,3-dicarboxylate in common laboratory solvents
An In-depth Technical Guide to the Solubility of Dimethyl 1H-indole-2,3-dicarboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Modern Research
This compound is a key heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The strategic placement of two methyl ester groups at the 2 and 3 positions of the indole ring creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.
Understanding the solubility of this compound is a cornerstone for its effective application. From drug discovery pipelines to process chemistry, solubility data governs solvent selection for chemical reactions, purification strategies like crystallization, formulation of dosing solutions for biological assays, and the development of final drug products. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicted solubility profiles in common laboratory solvents, and robust, field-proven protocols for its experimental determination.
The Molecular Architecture: Unpacking the Determinants of Solubility
The solubility behavior of this compound is dictated by a balance of polar and non-polar characteristics within its structure. A nuanced understanding of these features is essential for predicting its interaction with various solvents, a principle often summarized by the adage "like dissolves like."[2][3]
-
The Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic. This large, non-polar surface area tends to limit solubility in highly polar solvents like water.[1][4]
-
The Ester Functional Groups (-COOCH₃): The two dimethyl ester groups are the primary polar features of the molecule. The carbonyl oxygens are effective hydrogen bond acceptors, and the overall ester moieties introduce significant dipole moments. These groups are crucial for favorable interactions with polar solvents.
-
The Indole N-H Group: The nitrogen-hydrogen bond within the indole ring can act as a hydrogen bond donor. This feature allows for specific interactions with hydrogen bond-accepting solvents (e.g., ethers, ketones, and sulfoxides).
The interplay of the hydrophobic indole core with the polar ester and N-H groups results in a molecule with moderate overall polarity.
Predicted Solubility Profile: A Qualitative Assessment
Based on the structural analysis, we can predict a qualitative solubility profile for this compound across a spectrum of common laboratory solvents. This serves as a practical starting point for solvent screening in experimental settings.
| Solvent Category | Common Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, capable of effectively solvating both the polar ester groups and the indole N-H. DMSO is particularly effective at dissolving a wide range of compounds.[4] |
| Acetonitrile (ACN), Acetone | Moderate to High | While polar, these solvents are less effective at hydrogen bonding than DMSO or DMF. They are still expected to be good solvents due to strong dipole-dipole interactions. | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the ester groups and the indole N-H. However, their smaller non-polar portions may not solvate the large indole ring as effectively as polar aprotic solvents. |
| Water | Very Low | The large, hydrophobic surface area of the indole ring system is the dominant factor, leading to poor interaction with the highly structured hydrogen-bonding network of water.[5] | |
| Non-Polar | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These chlorinated solvents can effectively solvate molecules of moderate polarity. While not capable of hydrogen bonding, their dipole moments can interact with the polar regions of the solute. |
| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-π stacking interactions with the indole ring. However, the significant polarity mismatch with the ester groups will limit overall solubility. | |
| Hexane, Heptane | Very Low | As aliphatic hydrocarbon solvents, they lack any significant polarity or hydrogen bonding capability and are poor solvents for all but the most non-polar compounds. |
The Gold Standard: Experimental Determination of Thermodynamic (Equilibrium) Solubility
For applications requiring precise and accurate solubility data, such as pre-formulation and biopharmaceutical classification, the equilibrium shake-flask method is the definitive approach.[6][7] This method measures the concentration of a compound in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[8]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer.[6] The system should be allowed to reach equilibrium, which typically requires 24 to 48 hours, although preliminary experiments to confirm the time to equilibrium are recommended.[9][10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[6]
-
Calculation: Determine the solubility by comparing the measured concentration of the sample to a standard calibration curve and accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput Screening: Kinetic Solubility Assessment
In early-stage drug discovery, where rapid screening of many compounds is required, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[8] While faster, this method can sometimes overestimate solubility compared to the equilibrium method because it may allow for the formation of a supersaturated solution.
Protocol: Kinetic Solubility via Solvent Addition (Turbidimetric Method)
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Solvent Addition: In a multi-well plate, dispense the aqueous solvent or buffer of interest. Gradually add small aliquots of the DMSO stock solution to the buffer with continuous mixing.
-
Precipitation Detection: Monitor the solution for the first sign of precipitation (turbidity). This is typically done using a nephelometer or a plate reader capable of measuring light scattering or absorbance.[7]
-
Calculation: The concentration of the compound in the well immediately before or at the point of precipitation is defined as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Critical Factors Influencing Solubility Measurements
Several experimental variables can significantly impact the accuracy and reproducibility of solubility data. Careful control of these factors is paramount for generating reliable results.
-
Temperature: Solubility is a temperature-dependent property. For most solids dissolving in a liquid, solubility increases with temperature.[3][11] Therefore, all measurements must be conducted at a constant, reported temperature.
-
pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[8] While this compound does not possess strongly acidic or basic groups, the indole N-H is weakly acidic (pKa typically > 16), so its ionization state will not change significantly in the standard aqueous pH range of 1.2-6.8. However, extreme pH values could lead to hydrolysis of the ester groups, which would alter the molecule and its solubility.
-
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the experiment and to verify that no phase transitions occur during equilibration.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized compound with high purity is essential for accurate measurements.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Profile: According to available safety data, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar molecule, with high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and very low solubility in water and non-polar hydrocarbons. While these predictions provide a valuable starting point, accurate quantitative data for critical applications must be obtained through rigorous experimental methods like the shake-flask protocol. By carefully controlling experimental variables and employing validated analytical techniques, researchers can generate the reliable solubility data necessary to unlock the full potential of this versatile indole derivative in their scientific endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.ws [chem.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
Quantum Chemical Blueprint: A Technical Guide to Dimethyl 1H-indole-2,3-dicarboxylate for Drug Discovery
Foreword: Bridging Theory and Application in Modern Drug Development
In the landscape of contemporary drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds. Dimethyl 1H-indole-2,3-dicarboxylate, a key derivative, serves as a versatile precursor in the synthesis of novel therapeutic agents. Understanding its intrinsic electronic and structural properties is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the quantum chemical analysis of this pivotal molecule. By meticulously detailing both the theoretical underpinnings and practical execution of computational methodologies, we aim to empower researchers to unlock the full potential of this indole derivative in their scientific endeavors. This document moves beyond a mere listing of protocols; it delves into the causality behind methodological choices, ensuring a robust and reproducible computational workflow that is self-validating through direct comparison with experimental data.
The Significance of this compound: A Chemist's Perspective
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring profoundly influences its biological activity. This compound, with its diester functionalities at the 2 and 3 positions of the pyrrole ring, presents a unique electronic landscape. These electron-withdrawing groups significantly modulate the reactivity of the indole core, making it a valuable synthon for accessing a diverse array of more complex molecular architectures. A thorough grasp of its molecular properties through computational modeling allows for the prediction of its behavior in chemical reactions and biological systems, thereby accelerating the drug design and development process.
The Computational Chemist's Toolkit: Methodologies for In-Silico Analysis
The in-silico investigation of this compound relies on a suite of quantum chemical methods. The choice of methodology is a critical decision that balances computational cost with accuracy. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance.
The Power of Density Functional Theory (DFT)
DFT has revolutionized computational chemistry by providing a framework to calculate the electronic structure of many-body systems with remarkable accuracy and computational efficiency. The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For the analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems.
The choice of a basis set is equally important. A basis set is a set of mathematical functions used to build molecular orbitals. For this guide, we recommend the 6-311G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the geometry and electronic properties of molecules with heteroatoms and pi-systems.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
To gain a more intuitive chemical understanding of the bonding and electronic interactions within this compound, Natural Bond Orbital (NBO) analysis is an invaluable tool. NBO analysis transforms the complex calculated molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical chemical concepts. This allows for the quantification of hyperconjugative interactions and charge transfer between different parts of the molecule, providing insights into its stability and reactivity.
A Step-by-Step Protocol for Quantum Chemical Calculations
This section provides a detailed workflow for performing quantum chemical calculations on this compound using a typical quantum chemistry software package.
Workflow for Computational Analysis
Caption: Computational workflow for the quantum chemical analysis of this compound.
Detailed Experimental Protocols
Step 1: Molecular Structure Input
-
Obtain the 2D structure of this compound. The SMILES string is COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC.[1]
-
Use a molecular modeling software (e.g., Avogadro, GaussView) to build the 3D structure from the SMILES string and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.
-
The optimization should be carried out in the gas phase to obtain the intrinsic properties of the molecule.
-
Ensure the optimization converges to a stationary point, indicated by a negligible force on each atom.
Step 3: Frequency Calculation
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The output will provide the vibrational frequencies and their corresponding IR intensities, which can be used to simulate the IR spectrum.
Step 4: NMR Chemical Shift Calculation
-
Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the B3LYP/6-311G(d,p) level of theory.
-
Calculate the isotropic shielding values for each nucleus (¹H and ¹³C).
-
To obtain the chemical shifts, reference the calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Step 5: NBO Analysis
-
Perform an NBO analysis on the optimized geometry using the B3LYP/6-311G(d,p) wavefunction.
-
This will provide information on the natural atomic charges, hybridization of atomic orbitals, and the energies of donor-acceptor interactions.
Analysis and Interpretation of Computational Results
A key aspect of this guide is the validation of computational results against experimental data. This ensures the chosen methodology is appropriate and the in-silico predictions are reliable.
Molecular Geometry
The optimized geometry provides the most stable conformation of the molecule in the gas phase. Key bond lengths and angles can be extracted and compared with crystallographic data of similar indole derivatives to assess the accuracy of the calculation.
| Parameter | Calculated Value (Å or °) | Experimental Value (if available) |
| C2-C3 Bond Length | To be calculated | To be compared |
| C=O Bond Lengths | To be calculated | To be compared |
| Dihedral Angles | To be calculated | To be compared |
| Caption: Table for comparison of calculated and experimental geometric parameters. |
Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity and potential biological interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its electronic excitation energy. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). This is invaluable for predicting sites of non-covalent interactions, which are fundamental in drug-receptor binding.
Caption: Key electronic properties derived from quantum chemical calculations.
Spectroscopic Analysis: A Bridge to Experimental Reality
The true power of computational chemistry in a drug discovery context is its ability to predict and interpret experimental spectra.
-
¹H and ¹³C NMR Spectra: The calculated NMR chemical shifts can be directly compared to experimental spectra. The PubChem database provides experimental ¹H and ¹³C NMR spectra for this compound, which serve as an excellent benchmark.[1] Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled in more advanced calculations.
-
FTIR Spectrum: The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to simulate the FTIR spectrum. This simulated spectrum can be compared with the experimental ATR-IR spectrum also available from PubChem.[1] This comparison allows for the confident assignment of vibrational modes to specific functional groups within the molecule.
| Spectroscopic Data | Calculated (Simulated) | Experimental (PubChem) |
| ¹H NMR Chemical Shifts (ppm) | To be calculated | Provided in database[1] |
| ¹³C NMR Chemical Shifts (ppm) | To be calculated | Provided in database[1] |
| Key FTIR Peaks (cm⁻¹) | To be calculated | Provided in database[1] |
| Caption: Table for the comparison of calculated and experimental spectroscopic data. |
Conclusion: From In-Silico Insights to Real-World Innovation
This technical guide has outlined a comprehensive and self-validating workflow for the quantum chemical analysis of this compound. By leveraging the power of DFT and NBO analysis, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this important synthetic intermediate. The emphasis on comparing computational predictions with readily available experimental data ensures the reliability of the in-silico models. The methodologies and principles detailed herein are not only applicable to the title compound but can also be extended to a wide range of indole derivatives and other heterocyclic systems. As the synergy between computational chemistry and experimental research continues to grow, such in-depth analyses will become increasingly indispensable in the quest for novel and effective therapeutics.
References
An In-Depth Technical Guide to Dimethyl 1H-indole-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and versatile reactivity make it a cornerstone for the design of novel therapeutic agents.[2][4] Among the vast family of indole derivatives, Dimethyl 1H-indole-2,3-dicarboxylate stands out as a pivotal building block, offering a synthetically versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and strategic applications in drug discovery.
Part 1: Core Compound Identification and Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section details the unequivocal identification and key physicochemical properties of this compound.
IUPAC Name and CAS Number
-
IUPAC Name: this compound
-
CAS Number: 54781-93-0
Molecular Structure and Properties
The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Yellow powder |
| Melting Point | 113-114 °C |
| SMILES | COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC |
| InChI Key | JNRXSMOJWKDVHC-UHFFFAOYSA-N |
Part 2: Synthesis and Mechanistic Insights
The efficient synthesis of this compound is crucial for its accessibility in research and industrial settings. This section outlines a modern, high-yield synthetic protocol and delves into the underlying reaction mechanism.
Rhodium-Catalyzed C-H Annulation: A Modern Synthetic Approach
A robust and efficient method for the synthesis of 1H-indole-2,3-dicarboxylates involves a one-step, rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates.[5] This approach offers high yields and tolerates a variety of functional groups on the benzene ring.[5]
Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Step 1: Reaction Setup
-
To a dried reaction vessel, add 2-acetyl-1-phenylhydrazine (1.0 mmol), dimethyl maleate (1.2 mmol), [RhCp*Cl₂]₂ (0.025 mmol), Ag₂CO₃ (2.0 mmol), and NaOAc (1.0 mmol).
-
Add 1,2-dichloroethane (DCE) (4.0 mL) as the solvent.
-
Seal the vessel and stir the mixture at 100 °C for 24 hours.
Step 2: Work-up and Purification
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford this compound.
Mechanistic Rationale
The rhodium-catalyzed synthesis proceeds through a carefully orchestrated cascade of elementary steps. Understanding this mechanism is key to optimizing reaction conditions and adapting the methodology for other substrates.
Caption: Rhodium-catalyzed synthesis of this compound.
Part 3: Spectroscopic Characterization
Unequivocal structural confirmation is paramount in chemical synthesis. This section provides the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.
1H NMR (CDCl₃, 500 MHz):
-
δ 9.05 (br s, 1H, NH)
-
δ 8.12 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H)
-
δ 7.35 (t, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.20 (t, J = 7.5 Hz, 1H, Ar-H)
-
δ 4.00 (s, 3H, OCH₃)
-
δ 3.95 (s, 3H, OCH₃)
13C NMR (CDCl₃, 125 MHz):
-
δ 166.5, 163.0, 136.0, 131.5, 127.0, 125.5, 124.0, 121.0, 115.0, 112.0, 52.5, 52.0
Part 4: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is characterized by the interplay between the electron-rich indole nucleus and the electron-withdrawing ester groups. This dual nature makes it a versatile precursor for a wide range of more complex molecules.
Electrophilic Aromatic Substitution
The indole ring is susceptible to electrophilic attack, primarily at the C5 and C6 positions, as the C2 and C3 positions are deactivated by the ester groups. Nitration, for instance, with nitronium tetrafluoroborate in the presence of tin(IV) chloride, yields dimethyl 5-nitroindole-2,3-dicarboxylate as the major product.[6] This regioselectivity allows for the introduction of various functional groups onto the benzene ring.
Reactions of the Ester Groups
The dimethyl ester functionalities can undergo standard transformations, such as:
-
Hydrolysis: Treatment with a base like sodium hydroxide will hydrolyze the esters to the corresponding dicarboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the esters to the corresponding diol.
-
Amidation: Reaction with amines can convert the esters to amides, providing a route to diverse libraries of compounds.
Role in Drug Discovery and Development
The indole-2,3-dicarboxylate scaffold is a key intermediate in the synthesis of various biologically active compounds. Its rigid structure and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the development of:
-
Antihypertensive Agents: The scaffold has been utilized in the synthesis of compounds with potential blood pressure-lowering effects.
-
Inhibitors of Blood Platelet Aggregation: Derivatives have shown promise in preventing the formation of blood clots.
-
Anticancer Agents: The indole nucleus is a well-established pharmacophore in oncology, and the 2,3-dicarboxylate moiety provides a handle for creating novel anticancer drug candidates.[1][2]
Part 5: Conclusion
This compound is a compound of significant strategic importance for researchers and professionals in drug discovery and development. Its well-defined properties, accessible synthesis, and versatile reactivity provide a robust platform for the creation of novel and complex molecules with therapeutic potential. A thorough understanding of its chemistry, as outlined in this guide, is essential for leveraging its full potential in the advancement of medicinal chemistry.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The "Privileged" Scaffold: A Technical Guide to the Biological Activities of Indole Dicarboxylate Derivatives
Introduction: The Indole Nucleus as a Cornerstone of Medicinal Chemistry
The indole ring system, a fusion of benzene and pyrrole, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure and electron-rich nature allow it to mimic peptide structures and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[3][4][5] This versatility is evidenced by its presence in numerous natural products, alkaloids, and FDA-approved drugs targeting a spectrum of human diseases.[6][7][8]
While the broader class of indole derivatives has been extensively reviewed, this technical guide focuses on a specific, potent subclass: indole dicarboxylate derivatives . The introduction of a second carboxylate group onto the indole scaffold dramatically alters the molecule's electronic properties, polarity, and spatial arrangement. This modification provides a powerful tool for medicinal chemists to fine-tune binding affinities and modulate biological activity. The positional isomerism of these carboxylate groups is a critical determinant of the pharmacological profile, influencing target specificity and overall efficacy.[9]
This guide will provide an in-depth exploration of the diverse biological activities of these compounds, moving from their established roles as neuromodulators and antiviral agents to their emerging potential in oncology and antimicrobial therapy. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze the structure-activity relationships (SAR) that govern their potency.
Chapter 1: Neuromodulatory Activity - Targeting the NMDA Receptor
One of the most well-characterized activities of indole carboxylates is their antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.
Mechanism of Action: Competitive Antagonism at the Glycine Co-agonist Site
The NMDA receptor is unique in that it requires the binding of two agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[11] Indole-2-carboxylate derivatives have been shown to act as potent and selective competitive antagonists at this glycine co-agonist binding site.[4][10]
By occupying the glycine binding site, these compounds prevent the conformational change required for channel opening, even in the presence of glutamate, thus inhibiting ion flux (primarily Ca2+) and mitigating excitotoxic damage. Schild regression analysis has confirmed this competitive interaction, showing a parallel rightward shift in the glycine dose-response curve in the presence of the indole antagonists.[10] The key interactions involve the carboxylate group at the C-2 position, which is crucial for binding to the glycine site.
Structure-Activity Relationship (SAR)
The potency of these NMDA antagonists is highly dependent on the substitution pattern on the indole ring:
-
C-2 Carboxylate: This group is essential for activity.
-
C-3 Position: The presence of a polar, hydrogen-bond-accepting group, such as in indole-2-carboxylate-3-acetic acid, enhances affinity.[9][10]
-
Benzene Ring Substitution: Halogenation, particularly with a chloro group at the C-6 position, significantly increases binding affinity, with some compounds demonstrating Kᵢ values of less than 1 µM.[4][10]
Data Summary: NMDA Receptor Antagonism
| Isomer Class | Compound Example | Target Site | Assay Type | Measured Activity (Kᵢ) |
| Indole-2,3-dicarboxylates | 6-Chloro-indole-2-carboxylate-3-acetic acid | NMDA Receptor (Glycine Site) | [³H]glycine binding | < 1 µM[9][10] |
Experimental Protocol: Radioligand Binding Assay for the Glycine Site
This protocol provides a framework for determining the binding affinity of test compounds to the NMDA receptor's glycine site using radiolabeled glycine.[10][11]
Objective: To determine the inhibitor constant (Kᵢ) of an indole dicarboxylate derivative.
Materials:
-
Rat brain cortical membranes (homogenized)
-
[³H]glycine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (indole dicarboxylate derivatives) at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled glycine)
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Thaw and resuspend rat cortical membranes in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add buffer, a fixed concentration of [³H]glycine, and varying concentrations of the test compound. Include wells for total binding (no inhibitor) and non-specific binding (excess unlabeled glycine).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Workflow Diagram: NMDA Receptor Antagonist Screening
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive scientific overview of the primary synthetic strategies for obtaining Dimethyl 1H-indole-2,3-dicarboxylate, a key heterocyclic building block. While detailed, step-by-step laboratory protocols are not provided to ensure safety and prevent misuse, this guide focuses on the underlying chemical principles, mechanistic details, and strategic considerations essential for researchers in organic synthesis and drug development. We will explore prominent named reactions, including the Reissert and Fischer Indole Syntheses, offering insights into the causality behind experimental design and reagent selection. The aim is to equip researchers with the foundational knowledge required to approach the synthesis of this and related indole structures with scientific rigor and a deep understanding of the chemical transformations involved.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for interacting with various biological targets. This compound, in particular, serves as a versatile precursor for more complex molecules, including bis-indole alkaloids like caulersin and novel therapeutic agents.[2] The ester functionalities at the 2- and 3-positions provide reactive handles for further chemical modification, making robust and efficient access to this synthon a topic of significant interest. For instance, indole-3-carbinol, a related natural product, and its derivatives have shown promise in modulating estrogen metabolism and exhibiting anticancer effects.[3][4] The development of novel indole-2-carboxylic acid derivatives has also been pursued for applications such as HIV-1 integrase inhibitors.[5]
Comparative Overview of Synthetic Strategies
Two classical named reactions provide the most logical and historically significant pathways to the indole-2,3-dicarboxylate core: the Reissert Indole Synthesis and a specialized application of the Fischer Indole Synthesis. Each method has distinct advantages and mechanistic considerations.
| Synthetic Strategy | Starting Materials | Key Transformation(s) | Mechanistic Hallmark | Common Conditions |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Condensation, Reductive Cyclization | Base-catalyzed condensation followed by reduction of a nitro group and intramolecular cyclization. | 1. Strong base (e.g., KOEt). 2. Reducing agent (e.g., Zn in Acetic Acid).[6][7] |
| Fischer Indole Synthesis | Arylhydrazine, Dimethyl ketosuccinate (or equivalent α-ketoester) | Hydrazone formation,[7][7]-Sigmatropic Rearrangement | Acid-catalyzed rearrangement of an arylhydrazone intermediate. | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA).[8][9] |
Mechanistic Deep Dive: The Reissert Indole Synthesis
The Reissert synthesis is a powerful method for constructing the indole ring system, particularly for producing indole-2-carboxylic acids and their esters.[10] The overall transformation involves the condensation of an ortho-nitrotoluene with an oxalate ester, followed by a reductive cyclization.[6]
Causality of Experimental Choices
-
Starting Materials: o-Nitrotoluene is selected because the methyl group's protons are sufficiently acidic to be removed by a strong base, thanks to the electron-withdrawing effect of the adjacent nitro group. Diethyl or dimethyl oxalate serves as the electrophilic partner that introduces the two-carbon unit required for the eventual carboxylate groups.
-
Base: A strong, non-nucleophilic base like potassium ethoxide (KOEt) is typically used to deprotonate the methyl group of o-nitrotoluene, initiating the condensation.[6] Potassium ethoxide is often preferred over sodium ethoxide for better results.[6]
-
Reduction & Cyclization: The second stage employs a reducing agent, classically zinc powder in acetic acid, to reduce the nitro group to an amine.[7] This newly formed amine is perfectly positioned to undergo an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[11]
Reaction Mechanism
The mechanism proceeds through two distinct phases:
-
Condensation: The ethoxide base abstracts a proton from the methyl group of o-nitrotoluene, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dialkyl oxalate. Subsequent elimination of an ethoxide ion yields the key intermediate, an ethyl o-nitrophenylpyruvate.[6][11]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group (-NH₂) using zinc in acetic acid.[7] The amino group then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates under the acidic conditions to form the stable, aromatic indole ring system.[11]
Alternative Strategy: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the most fundamental methods for indole synthesis.[9] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8] To synthesize this compound, one would conceptually use a phenylhydrazine and an appropriate α-ketoester like dimethyl 2-ketosuccinate.
Mechanistic Principles
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone to form a phenylhydrazone.[8]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[8]
-
[7][7]-Sigmatropic Rearrangement: This is the key step. Under acidic catalysis, the enamine undergoes a rearrangement analogous to a Cope rearrangement, breaking a weak N-N bond and forming a new C-C bond.[9]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the terminal amine, followed by the elimination of an ammonia molecule, yields the final indole product.[8]
While powerful, the Fischer synthesis can be limited by the stability and availability of the required carbonyl partner and may require harsh acidic conditions and high temperatures.[12]
General Experimental Workflow
A generalized workflow for the synthesis, regardless of the chosen method, involves several key stages. The execution of these stages requires adherence to standard organic laboratory safety practices.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert Indole Synthesis [drugfuture.com]
- 11. youtube.com [youtube.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Application Note: Strategic Functionalization of Dimethyl 1H-indole-2,3-dicarboxylate via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Dimethyl 1H-indole-2,3-dicarboxylate represents a synthetically versatile starting material, where the electron-withdrawing ester groups modulate the electronic properties of the indole ring, offering unique reactivity. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the precise functionalization of this indole core. We present detailed, field-tested protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic insights and explanations for key experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block in complex molecule synthesis and drug discovery programs.[4]
The Substrate: Reactivity and Strategic Considerations
This compound possesses several sites for potential functionalization. The ester groups at the C2 and C3 positions are strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution but increases the acidity of the N-H proton. This electronic nature dictates the primary strategies for its use in cross-coupling:
-
N-H Functionalization: The acidic N-H proton (pKa ≈ 16-17) is readily deprotonated by common bases used in cross-coupling, making it an excellent nucleophile for Buchwald-Hartwig N-arylation reactions.
-
C-H Functionalization: While direct C-H activation is an emerging field, a more classical and predictable approach involves pre-functionalization of the benzene portion of the indole (C4, C5, C6, C7). Halogenation, particularly bromination at the C5 or C6 position, provides a robust electrophilic handle for a wide array of palladium-catalyzed C-C bond-forming reactions.
For the C-C coupling protocols described below, we will assume the starting material is a halogenated derivative, such as Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate .
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Dimethyl 5-phenyl-1H-indole-2,3-dicarboxylate
-
Reagent Preparation: To an oven-dried Schlenk flask, add Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Data Summary & Causality
| Parameter | Typical Reagent/Condition | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that are reduced in situ. Pd(PPh₃)₄ is an active Pd(0) catalyst but is more sensitive to air. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands (e.g., SPhos) accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder conditions.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[5] K₂CO₃ is a good general-purpose base that is compatible with the ester functional groups. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The aqueous component helps to dissolve the inorganic base and facilitates the formation of the active boronate species. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a cornerstone method for the vinylation of aryl halides, forming a new C-C bond between an sp² carbon and an alkene.[9][10] It is highly valued for its reliability and stereoselectivity, typically affording the trans-alkene product.
Mechanistic Overview
The reaction begins with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex coordinates the alkene, which then undergoes migratory insertion. A subsequent β-hydride elimination releases the product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by the base.[11]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of Dimethyl 5-((E)-styryl)-1H-indole-2,3-dicarboxylate
-
Reagent Preparation: In a sealable reaction tube, combine Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and a base such as triethylamine (NEt₃, 2.0 mmol, 2.0 equiv) or potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Solvent: Add a polar aprotic solvent such as DMF or NMP (3-5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 6-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting solid or oil via column chromatography or recrystallization.
Data Summary & Causality
| Parameter | Typical Reagent/Condition | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, robust, and relatively inexpensive catalyst precursor for Heck reactions.[9] |
| Ligand | PPh₃, P(o-tol)₃ | Monodentate phosphine ligands are often sufficient. For less reactive substrates (e.g., aryl chlorides), more specialized ligands may be required. |
| Base | NEt₃, K₂CO₃, NaOAc | The base is crucial for neutralizing the H-X acid produced in the final step, regenerating the Pd(0) catalyst.[11] An inorganic base is often preferred to avoid side reactions. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used to ensure solubility of the reagents and to reach the required reaction temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are generally needed to facilitate the catalytic cycle, especially for less reactive aryl bromides. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a direct and efficient route to synthesize aryl-alkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[13]
Mechanistic Overview
The process involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is the rate-determining step, before reductive elimination furnishes the product.[12]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of Dimethyl 5-(phenylethynyl)-1H-indole-2,3-dicarboxylate
-
Reagent Preparation: To a Schlenk flask, add Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate (1.0 mmol, 1.0 equiv) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).
-
Solvent and Degassing: Add a solvent like triethylamine (NEt₃) or a mixture of THF and NEt₃ (e.g., 2:1 v/v, 6 mL). Degas the solution thoroughly with argon for 15-20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Workup: Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Data Summary & Causality
| Parameter | Typical Reagent/Condition | Rationale & Expert Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings.[14] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step, allowing the reaction to proceed under much milder conditions.[12] |
| Base | NEt₃, Diisopropylamine (DIPA) | The amine base serves two purposes: it deprotonates the terminal alkyne and acts as a solvent. |
| Solvent | Amine (e.g., NEt₃), THF, DMF | Often, the amine base itself is used as the solvent. Co-solvents like THF can improve the solubility of the indole starting material. |
| Temperature | Room Temperature to 60 °C | The dual catalytic system is highly efficient, often allowing reactions to proceed without significant heating. |
Buchwald-Hartwig Amination: N-Arylation of the Indole Core
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of an amine (in this case, the indole N-H) with an aryl halide.[15] This reaction directly functionalizes the indole nitrogen, which is a key modification in many pharmaceutical agents.
Mechanistic Overview
The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex undergoes coordination and deprotonation of the indole by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylindole product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.
Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-indole-2,3-dicarboxylate
-
Reagent Preparation: Under an inert atmosphere (glovebox or Schlenk line), add this compound (1.0 mmol, 1.0 equiv), bromobenzene (1.2 mmol, 1.2 equiv), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a specialized biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (4 mL). If not prepared in a glovebox, degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor for completion by TLC or LC-MS (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary & Causality
| Parameter | Typical Reagent/Condition | Rationale & Expert Insight |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are critical for this reaction. They promote the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition.[15] |
| Base | NaOtBu, K₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the indole nitrogen to form the active nucleophile. NaOtBu is highly effective but moisture-sensitive. K₂CO₃ can be used under certain conditions, often requiring higher temperatures. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 1H-indole-2,3-dicarboxylate as a Strategic Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Indole-2,3-Dicarboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Within this privileged scaffold, Dimethyl 1H-indole-2,3-dicarboxylate (DMIDC) emerges as a particularly versatile and powerful precursor for drug discovery and development. Its bifunctional nature, possessing two distinct ester groups at the C2 and C3 positions, allows for sequential and regioselective manipulations, providing a gateway to a rich diversity of complex heterocyclic systems and functionalized indole derivatives.
The strategic importance of DMIDC lies in the differential reactivity of its two ester moieties. The ester at the C2 position exhibits greater susceptibility to nucleophilic attack compared to the C3-ester.[4] This inherent electronic difference is the key that unlocks a multitude of synthetic pathways, enabling chemists to selectively functionalize one position while preserving the other for subsequent transformations. This guide provides detailed protocols for two primary strategic applications of DMIDC in pharmaceutical synthesis:
-
Direct Cyclocondensation: Leveraging the reactivity of both esters to construct fused heterocyclic systems of medicinal importance, such as pyridazino[4,5-b]indoles.
-
Selective Functionalization: Exploiting the differential reactivity for selective hydrolysis and subsequent amidation to generate valuable indole-2-carboxamides, a class of compounds with significant therapeutic potential.[5][6][7]
These protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors in drug discovery.
PART 1: Synthesis of Fused Heterocycles - Pyridazino[4,5-b]indoles
The reaction of DMIDC derivatives with hydrazine hydrate provides a direct route to the pyridazino[4,5-b]indole core structure. This scaffold is of significant interest as it is found in compounds that act as kinase inhibitors, such as DYRK1A inhibitors, which are implicated in neurodegenerative diseases and cancer.[5][8] The cyclocondensation reaction proceeds regioselectively, with initial nucleophilic attack by hydrazine occurring at the more electrophilic C2-carbonyl carbon.
Workflow for Pyridazino[4,5-b]indole Synthesis
Below is a conceptual workflow illustrating the transformation of a DMIDC derivative into a pyridazino[4,5-b]indole, a key step in the synthesis of potential kinase inhibitors.
Caption: Workflow from DMIDC to a potential kinase inhibitor.
Protocol 1: Synthesis of 5-Methyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione
This protocol details the synthesis of a core pyridazino[4,5-b]indole structure from N-methylated DMIDC, based on established methodologies for similar cyclocondensations.[4]
Materials:
-
Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Deionized water
-
Standard glassware for reflux, filtration, and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 1-methyl-1H-indole-2,3-dicarboxylate (1.0 eq) in absolute ethanol (20 mL/g of substrate).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (2.0-2.2 eq) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, a precipitate should form. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL).
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
N-methylation: The indole nitrogen is typically alkylated prior to cyclization to enhance solubility and mimic the substitution patterns found in many active pharmaceutical ingredients.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the diester.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent and is suitable for the reflux temperatures required for the reaction.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.
PART 2: Selective Functionalization for Indole-2-Carboxamide Synthesis
The synthesis of indole-2-carboxamides is a prominent strategy in the development of new therapeutics, with examples showing potent activity against tuberculosis and various cancers.[6][7] This approach hinges on the selective hydrolysis (saponification) of the more reactive C2-ester of DMIDC to its corresponding carboxylic acid, leaving the C3-ester intact. This mono-acid intermediate is then coupled with a desired amine to form the target amide.
Workflow for Selective Hydrolysis and Amidation
The following diagram outlines the strategic two-step process to convert DMIDC into a pharmaceutically relevant indole-2-carboxamide.
Caption: Workflow for indole-2-carboxamide synthesis from DMIDC.
Protocol 2: Selective Monohydrolysis of this compound
This protocol is adapted from general methods for the highly selective monohydrolysis of symmetric diesters, applied here to the specific case of DMIDC.[9][10][11][12] The use of a biphasic or semi-biphasic system at low temperatures is crucial for achieving high selectivity.
Materials:
-
This compound (DMIDC)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve DMIDC (1.0 eq) in THF (5-10 mL/g of DMIDC) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Base Addition: In a separate flask, prepare a 0.25 M solution of KOH or NaOH in deionized water. Slowly add 1.0-1.2 equivalents of the aqueous base solution dropwise to the stirred DMIDC solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction closely using TLC. The reaction is typically complete within 1-3 hours. It is critical to stop the reaction once the starting diester is consumed to prevent the formation of the diacid.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid.
-
Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
Trustworthiness and Self-Validation:
-
Control of Stoichiometry: The use of a near-stoichiometric amount of base is the primary control for selectivity. Over-addition will lead to the formation of the diacid.
-
Low Temperature: Performing the reaction at 0 °C significantly slows the rate of the second hydrolysis, thereby enhancing the selectivity for the mono-acid.
-
TLC Monitoring: Frequent monitoring is essential to quench the reaction at the optimal time, maximizing the yield of the desired half-ester.
Protocol 3: Amide Coupling to Synthesize Indole-2-Carboxamides
This protocol describes a standard and reliable method for coupling the mono-acid intermediate with an amine to form the desired indole-2-carboxamide.
Materials:
-
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid (from Protocol 2)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: Dissolve the indole-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure indole-2-carboxamide derivative.
Expertise & Experience Insights:
-
Choice of Coupling Reagents: EDC/HOBt is a classic and highly effective combination for minimizing side reactions and preventing racemization if chiral amines are used. Other reagents like HATU or BOP can also be employed, especially for sterically hindered amines.[5]
-
Solvent Choice: DCM is a good general-purpose solvent, but DMF may be required for less soluble starting materials. Ensure solvents are anhydrous to prevent hydrolysis of the activated ester intermediate.
-
Base: DIPEA is a non-nucleophilic base commonly used to scavenge the HCl produced during the reaction and to deprotonate the amine salt if it is used as such.
Data Summary
The following table summarizes the key characteristics of the precursor and its primary derivatives discussed in these protocols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Application |
| This compound | C₁₂H₁₁NO₄ | 233.22 | Versatile precursor for heterocycle synthesis |
| 5-Alkyl-pyridazino[4,5-b]indole-1,4-dione | Varies | Varies | Core scaffold for kinase inhibitors (e.g., DYRK1A) |
| 3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid | C₁₁H₉NO₄ | 219.19 | Key intermediate for indole-2-carboxamide synthesis |
| Methyl 2-(Amide)-1H-indole-3-carboxylate | Varies | Varies | Scaffold for antitubercular and anticancer agents |
Conclusion
This compound is a high-value precursor in pharmaceutical synthesis due to the exploitable reactivity difference between its C2 and C3 ester groups. The protocols provided herein demonstrate two robust synthetic strategies: direct cyclocondensation to form medicinally relevant fused heterocycles and a selective hydrolysis-amidation sequence to access the important class of indole-2-carboxamides. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this versatile building block to accelerate the discovery and development of novel therapeutic agents.
References
- 1. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2,3-DIMETHYL 1H-INDOLE-2,3-DICARBOXYLATE | CAS 54781-93-0 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound - CAS:54781-93-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. math-cs.gordon.edu [math-cs.gordon.edu]
- 10. daneshyari.com [daneshyari.com]
- 11. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 12. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Dimethyl 1H-indole-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Dimethyl 1H-indole-2,3-dicarboxylate in Heterocyclic Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and versatile chemical reactivity make it a privileged scaffold in drug discovery.[3][4] Among the myriad of functionalized indole building blocks, this compound stands out as a particularly strategic precursor. The presence of two vicinal ester groups on the pyrrole ring offers a unique platform for the construction of a diverse range of fused heterocyclic systems. The electron-withdrawing nature of these ester moieties modulates the reactivity of the indole core, enabling a rich and varied chemistry.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for the synthesis of novel and medicinally relevant heterocycles. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.
I. Synthesis of Pyridazino[4,5-b]indoles: A Gateway to Bioactive Scaffolds
Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anxiolytic, antihypertensive, and kinase inhibitory properties.[4][5] The synthesis of these scaffolds from this compound provides a robust and versatile entry into this important class of molecules. The general strategy involves a two-step sequence: N-alkylation of the indole nitrogen followed by condensation with hydrazine.[6]
Mechanistic Rationale
The initial N-alkylation serves a dual purpose. Firstly, it introduces a point of diversity, allowing for the exploration of structure-activity relationships (SAR) by varying the alkyl substituent. Secondly, the presence of an N-alkyl group can influence the electronic properties and solubility of the final products. The subsequent step, a double condensation reaction with hydrazine hydrate, proceeds via nucleophilic attack of the hydrazine nitrogens on the two ester carbonyls, leading to the formation of the pyridazino ring fused to the indole core. The greater susceptibility of the 2-methoxycarbonyl group to nucleophilic attack often dictates the regioselectivity of the reaction when unsymmetrical hydrazines are used.[7]
Figure 1. Workflow for the synthesis of Pyridazino[4,5-b]indoles.
Detailed Experimental Protocol: Synthesis of 5-Benzyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione
This protocol is adapted from the general method described for the synthesis of 5-alkyl-substituted 1,4-dihydroxypyridazino[4,5-b]indole derivatives.[6]
Step 1: N-Benzylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the indole nitrogen.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Dimethyl 1-benzyl-1H-indole-2,3-dicarboxylate.
Step 2: Hydrazinolysis and Cyclization
-
Dissolve the purified Dimethyl 1-benzyl-1H-indole-2,3-dicarboxylate (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Benzyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione as a solid.
| R-Group | Yield of N-alkylation (%) | Yield of Hydrazinolysis (%) |
| Methyl | 85-95 | 70-80 |
| Ethyl | 80-90 | 65-75 |
| Allyl | 75-85 | 60-70 |
| Benzyl | 80-90 | 70-85 |
Table 1. Representative yields for the two-step synthesis of 5-Alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4-diones.
II. [4+2] Cycloaddition Reactions: Constructing Carbazole Frameworks
The electron-deficient nature of the pyrrole ring in this compound makes it an interesting candidate for participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[3][4] In this context, the indole system can act as a diene, reacting with a suitable dienophile to construct complex polycyclic architectures, such as carbazoles. The reaction's feasibility is highly dependent on the nature of the dienophile and the reaction conditions.
Mechanistic Considerations
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[4] However, the indole nucleus can be coaxed to participate in these reactions. The ester groups at the 2- and 3-positions influence the electronic distribution and may necessitate the use of highly reactive dienophiles or thermal/Lewis acid catalysis to facilitate the cycloaddition. The reaction proceeds in a concerted fashion, leading to the formation of a new six-membered ring with a high degree of stereocontrol.[3]
Figure 2. Conceptual pathway for a Diels-Alder reaction.
Representative Protocol: Synthesis of a Tetrasubstituted Carbazole Derivative
The following is a representative protocol adapted from the general principles of Diels-Alder reactions involving indole derivatives.
-
In a sealed tube, combine this compound (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (2.0 eq) in a high-boiling solvent such as xylene or toluene (5 mL/mmol).
-
Heat the reaction mixture to 120-140 °C for 24-48 hours. The high temperature is often necessary to overcome the activation energy for the cycloaddition involving the relatively unreactive indole diene system.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the carbazole derivative. Aromatization of the initial cycloadduct may occur spontaneously under the reaction conditions or may require a separate oxidative step.
III. 1,3-Dipolar Cycloadditions: Accessing Pyrrolo[3,4-b]indoles
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[5][8] The double bond between C2 and C3 of the indole nucleus in this compound can act as a dipolarophile, reacting with a variety of 1,3-dipoles. A particularly useful class of 1,3-dipoles are azomethine ylides, which can be generated in situ from the condensation of an α-amino acid and an aldehyde. This reaction provides a direct route to the pyrrolo[3,4-b]indole core, a scaffold of interest in medicinal chemistry.
Mechanistic Principles
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide, a species with four π-electrons distributed over three atoms, reacts with the 2π-electron system of the indole C2-C3 double bond. The electron-withdrawing ester groups on the indole ring enhance its reactivity as a dipolarophile. The reaction is typically highly regioselective and stereoselective, with the stereochemistry of the final product being determined by the geometry of the azomethine ylide and the mode of addition.[5]
References
- 1. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate Derivatives
Introduction: The Strategic Importance of Indole-2,3-dicarboxylates
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] Among the vast family of indole derivatives, those bearing carboxylate functionalities at the C2 and C3 positions are of particular interest. Dimethyl 1H-indole-2,3-dicarboxylate and its analogues serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures, including potent therapeutic agents and specialized organic molecules.
Traditional methods for indole synthesis, while foundational, often lack the efficiency, functional group tolerance, and regiochemical control required for modern drug discovery and development.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant solution, offering mild conditions and broad substrate scope for the construction of the indole ring system.[1][4] This guide provides a detailed examination of the palladium-catalyzed synthesis of this compound, focusing on the highly reliable and versatile Larock indole synthesis.
Core Concept: The Larock Indole Synthesis
The Larock indole synthesis, first reported by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an internal alkyne to produce 2,3-disubstituted indoles.[1][2] This methodology is exceptionally well-suited for the synthesis of this compound by reacting an o-haloaniline with dimethyl acetylenedicarboxylate (DMAD), a symmetrical and electron-deficient alkyne. The reaction proceeds efficiently, often in a single step, to construct the desired indole core with high yields.[1]
The versatility of the Larock synthesis allows for the use of various substituted o-haloanilines (iodo, bromo, or chloro derivatives), enabling the preparation of a diverse library of indole-2,3-dicarboxylate derivatives with different substitution patterns on the benzene ring.[1][5]
Catalytic Cycle and Mechanistic Insights
The trustworthiness of a protocol is rooted in a deep understanding of its underlying mechanism. The Larock indole synthesis proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. Each step is a classic organometallic transformation, providing a robust and predictable pathway to the indole product.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing an oxidative addition with the o-haloaniline (e.g., 2-iodoaniline). This step forms an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne (dimethyl acetylenedicarboxylate) coordinates to the arylpalladium(II) species. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond. This syn-insertion step is crucial for forming the new carbon-carbon bond.[2]
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline moiety then attacks the newly formed vinylpalladium intermediate in an intramolecular fashion. This cyclization step forges the key C-N bond of the pyrrole ring.
-
Reductive Elimination: The resulting six-membered palladacycle undergoes reductive elimination to release the final indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Workflow: A Systematic Approach
A successful synthesis relies on a well-planned and executed workflow. The following diagram outlines the key stages of the process, from reaction setup to product isolation. This systematic approach ensures reproducibility and safety.
Caption: High-level experimental workflow.
Detailed Application Protocol
This protocol details the synthesis of this compound from 2-iodoaniline and dimethyl acetylenedicarboxylate (DMAD).
Materials and Reagents:
-
2-Iodoaniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium carbonate (e.g., 2.0-3.0 equivalents) and lithium chloride (1.0 equivalent).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).
-
Add 2-iodoaniline (1.0 equivalent).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1-1.5 equivalents). Caution: DMAD is a lachrymator and should be handled in a fume hood.
-
In a separate vial, pre-mix the palladium(II) acetate catalyst (e.g., 5 mol%) and triphenylphosphine ligand (e.g., 10 mol%) in a small amount of DMF. Add this catalyst solution to the main reaction flask.
-
-
Reaction Execution:
-
Ensure the inert gas flow is maintained through the condenser.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require adjustment based on the specific aniline substrate.[1]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the 2-iodoaniline starting material and the appearance of a new, typically UV-active, product spot indicates the reaction is proceeding.
-
The reaction is typically complete within 4-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a low polarity solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, is effective for isolating the desired product.
-
-
Characterization:
-
The structure and purity of the isolated this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Optimizing Reaction Conditions
The success of the Larock indole synthesis is dependent on the careful optimization of several parameters. The following table summarizes key variables and provides guidance based on established principles.[1][2]
| Parameter | Reagent/Condition | Typical Range | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 2-10 mol% | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, P(o-tol)₃ | 1-2 eq. to Pd | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. For less reactive o-bromo or o-chloroanilines, more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.[5] |
| Base | K₂CO₃, Na₂CO₃, NaOAc | 2-4 equivalents | A mild inorganic base is required to neutralize the HX generated during the catalytic cycle. An excess is used to ensure the reaction goes to completion. |
| Solvent | DMF, NMP, Dioxane | 0.1 - 0.5 M | Polar aprotic solvents are generally preferred as they effectively solvate the ionic intermediates in the catalytic cycle. |
| Additive | LiCl, n-Bu₄NCl | 1.0 equivalent | The chloride additive is often crucial. It is believed to facilitate the reductive elimination step or prevent catalyst deactivation by forming a more reactive [L₂Pd(Ar)Cl] intermediate.[2] |
| Temperature | 80 - 130 °C | - | Higher temperatures are often needed for less reactive substrates (e.g., o-bromoanilines). For o-iodoanilines, temperatures around 100 °C are typical.[1] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Reaction temperature too low. | 1. Use fresh, high-purity palladium catalyst and anhydrous solvents. 2. Ensure the reaction setup is rigorously purged with inert gas. 3. Increase the reaction temperature in 10 °C increments. 4. For bromo- or chloroanilines, switch to a more electron-rich, bulky phosphine ligand.[5] |
| Formation of Side Products | 1. Alkyne homocoupling (Glaser coupling). 2. Protodepalladation of the aryl-palladium intermediate. | 1. Ensure the reaction is strictly anaerobic. The presence of oxygen can promote alkyne homocoupling. 2. Ensure the base is thoroughly dried. The presence of water can lead to the formation of dehalogenated aniline. |
| Difficult Purification | Residual high-boiling solvent (DMF/NMP). | During workup, perform multiple aqueous washes to thoroughly remove the solvent before concentrating the organic layer. A Kugelrohr distillation under high vacuum can sometimes be used to remove residual solvent from the crude product before chromatography. |
Conclusion
The palladium-catalyzed Larock indole synthesis provides a robust, versatile, and highly efficient pathway for the preparation of this compound and its derivatives. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable synthetic building blocks. The protocol and insights provided in this guide serve as a comprehensive resource for chemists in both academic and industrial settings, facilitating the advancement of projects in drug discovery, materials science, and beyond.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-2,3-Dicarboxylates
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and structural resemblance to endogenous biomolecules, such as the neurotransmitter serotonin, allow it to interact with a wide array of biological targets.[1] Consequently, indole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.
Among the diverse class of indole-containing compounds, those bearing carboxylate functionalities at the 2 and 3-positions are of particular interest. These dicarboxylate derivatives serve as versatile synthetic intermediates, enabling further structural modifications to generate libraries of novel drug candidates. The ester groups can be hydrolyzed to the corresponding dicarboxylic acids, transformed into amides, or participate in various coupling reactions, providing a gateway to complex molecular architectures.
Traditional synthetic routes to polysubstituted indoles, however, are often hampered by long reaction times, harsh conditions, and the formation of unwanted byproducts.[1] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field, offering a powerful tool for the rapid and efficient construction of these valuable heterocyclic scaffolds.[1]
The E-E-A-T Pillars of This Guide
-
Expertise & Experience: This guide moves beyond a simple recitation of steps. It delves into the rationale behind the choice of reagents, solvents, and microwave parameters, empowering the researcher to not only replicate the synthesis but also to adapt and troubleshoot it.
-
Trustworthiness: The protocols detailed herein are designed to be self-validating, with clear benchmarks for success and discussions on potential challenges and how to mitigate them.
-
Authoritative Grounding & Comprehensive References: All mechanistic claims and procedural standards are supported by citations to peer-reviewed literature, with a full reference list provided for further investigation.
The Power of Microwaves in Indole Synthesis: A Paradigm Shift
Microwave-assisted synthesis leverages the ability of polar molecules to generate heat when subjected to a microwave field. This direct and efficient heating mechanism, known as dielectric heating, offers several distinct advantages over conventional oil-bath heating:
-
Rapid Reaction Rates: Reactions that typically take hours or even days can often be completed in a matter of minutes.
-
Higher Yields: The rapid heating and uniform temperature distribution can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.
-
Enhanced Purity: The reduction in side reactions simplifies the purification process.
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly approach.
Strategic Approach to Indole-2,3-Dicarboxylates
While a direct one-pot synthesis of indole-2,3-dicarboxylates from simple acyclic precursors under microwave conditions is not extensively documented, a highly efficient and modular two-step strategy can be employed. This approach involves the initial construction of a substituted indole-3-carboxylate, followed by the introduction of the second carboxylate group at the C2 position.
This guide will focus on a robust palladium-catalyzed cyclization to form a 2-methyl-1H-indole-3-carboxylate, a reaction that has been shown to be exceptionally amenable to microwave acceleration.[2]
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate
This protocol is adapted from the work of Maccarone et al. and demonstrates a palladium-catalyzed intramolecular oxidative coupling that is significantly accelerated by microwave irradiation.[2]
Reaction Scheme:
References
Application Note: High-Purity Isolation of Dimethyl 1H-indole-2,3-dicarboxylate using Automated Flash Column Chromatography
Abstract: This application note provides a detailed, robust, and efficient protocol for the purification of Dimethyl 1H-indole-2,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. Leveraging fundamental chromatographic principles, this guide details a systematic approach using silica gel column chromatography. It offers in-depth explanations for methodological choices, ensuring scientific integrity and enabling researchers to achieve high purity and yield. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable purification strategy for indole-based scaffolds.
Introduction: The Significance of Purifying this compound
This compound is a pivotal building block in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. The indole nucleus is a privileged scaffold in drug discovery, and its derivatives often require meticulous purification to remove reaction byproducts, unreacted starting materials, and isomers, which can have similar polarities.[1][2] The purity of this intermediate is paramount as impurities can lead to downstream reaction failures, compromise the biological activity of the final compound, and introduce safety concerns.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] This note describes a validated method using normal-phase silica gel chromatography, which is particularly well-suited for separating compounds of moderate polarity like this compound.
Foundational Principles: Chromatographic Separation Strategy
The successful purification of this compound hinges on the principles of adsorption chromatography on a polar stationary phase (silica gel) with a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[3][4] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte. The diester and the N-H group of the indole make this compound a moderately polar compound, allowing for effective interaction with the silica gel.
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate, AcOEt) is employed. The separation is achieved by carefully tuning the polarity of the mobile phase. A lower polarity eluent (higher hexane content) will result in stronger adsorption of the compound to the silica gel and slower elution (lower Retention factor, Rf). Conversely, increasing the polarity of the eluent (higher ethyl acetate content) will increase the compound's affinity for the mobile phase, leading to faster elution (higher Rf).[1]
-
Analyte Properties: this compound is a solid at room temperature with a molecular weight of 233.22 g/mol .[5][6] Its structure contains two ester groups and an indole N-H, which are key interaction points with the stationary phase.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between the desired product and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4 for optimal column separation.[1]
Table 1: Recommended TLC Solvent Systems for Method Development
| Solvent System (v/v) | Expected Rf of Target Compound | Observations & Notes |
| 20% Ethyl Acetate in Hexane | ~0.1 - 0.2 | Good starting point. May require slightly more polar solvent. |
| 30% Ethyl Acetate in Hexane | ~0.25 - 0.35 | Often optimal for good separation from less polar byproducts. |
| 40% Ethyl Acetate in Hexane | ~0.4 - 0.5 | May be useful if the compound is slow-moving in 30% EtOAc. |
Note: Rf values are dependent on specific TLC plates and laboratory conditions and should be used as a guideline.[7]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of crude material. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).[1]
Materials and Equipment
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Fraction collector or test tubes
-
Rotary evaporator
Column Packing (Slurry Method)
The slurry packing method is generally preferred as it minimizes the risk of air bubbles and channels in the stationary phase, which can lead to poor separation.[3][7]
-
Preparation: Place a small plug of glass wool at the bottom of the column. Add a thin layer (about 1 cm) of sand over the glass wool.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) to form a homogenous slurry.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica gel packs evenly.
-
Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface.[8] Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.
Sample Loading
Proper sample loading is critical for achieving a narrow band at the start of the separation, which directly impacts resolution. Dry loading is highly recommended, especially if the crude product has poor solubility in the mobile phase.[8]
-
Dissolution: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Adsorption: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Loading: Carefully add the dry, product-adsorbed silica gel to the top of the packed column.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.
-
Initial Elution: Begin eluting with a low polarity solvent system (e.g., 10% Ethyl Acetate in Hexane). This will wash out any non-polar impurities.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the mobile phase. For example, you can use a stepwise gradient:
-
2 column volumes of 10% EtOAc in Hexane
-
5 column volumes of 20% EtOAc in Hexane
-
10 column volumes of 30% EtOAc in Hexane (The target compound is expected to elute in this range based on TLC analysis)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Visualization of the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute or moves very slowly | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[9] |
| Poor separation of product and impurities | - Inappropriate solvent system.- Column overloading.- Poor column packing (channeling). | - Re-optimize the solvent system using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully using the slurry method.[1] |
| Product decomposes on the column | The silica gel is too acidic for the indole derivative.[10] | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent).- Consider using a different stationary phase like neutral alumina.[7][9] |
| Compound elutes too quickly (in the solvent front) | The initial mobile phase is too polar. | Start with a less polar solvent system (e.g., 5% ethyl acetate in hexane).[9] |
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By understanding the underlying principles and following the detailed steps for method development, execution, and troubleshooting, researchers can consistently obtain this valuable synthetic intermediate in high purity. The methodologies described herein are adaptable and provide a solid foundation for the purification of other indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Nacalai USA, Inc. | Product | Silica Gel for Column Chromatography [nacalaiusa.com]
- 5. This compound | 54781-93-0 [sigmaaldrich.cn]
- 6. Dimethyl indole-2,3-dicarboxylate | C12H11NO4 | CID 143197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Application Notes on Dimethyl 1H-indole-2,3-dicarboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indole Nucleus and the Strategic Importance of Dimethyl 1H-indole-2,3-dicarboxylate
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[4][5][6]
Within this important class of heterocycles, this compound emerges as a particularly valuable starting material and structural motif. Its diester functionalities at the 2 and 3 positions of the indole ring offer versatile handles for chemical modification, enabling the construction of complex molecular architectures. This strategic positioning of reactive sites allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery. This application note will delve into a prominent and impactful application of the this compound scaffold: the development of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
A Key Therapeutic Target in Oncology: The Role of Indoleamine 2,3-dioxygenase 1 (IDO1) in Tumor Immune Evasion
Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the body's own immune system to combat tumors. However, cancer cells have evolved sophisticated mechanisms to evade immune surveillance. One such crucial mechanism involves the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8]
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[9][10] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 creates a local environment depleted of this essential amino acid, which is vital for the proliferation and function of effector T-cells, the primary soldiers of the anti-tumor immune response. This nutrient deprivation leads to T-cell anergy and apoptosis.[10]
-
Accumulation of Kynurenine Metabolites: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites, which act as potent immunosuppressive signaling molecules. These metabolites promote the differentiation and activation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[9][10]
By creating this immunosuppressive shield, IDO1 allows tumor cells to escape destruction by the immune system.[7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.[8]
This compound as a Scaffold for Potent IDO1 Inhibitors
The structural resemblance of the indole nucleus to the natural substrate of IDO1, L-tryptophan, makes it an ideal starting point for the design of competitive inhibitors. The this compound scaffold provides a rigid framework that can be elaborated with various functional groups to optimize binding affinity and selectivity for the active site of IDO1.
Medicinal chemists have successfully utilized this scaffold to develop novel IDO1 inhibitors. The ester groups at the C2 and C3 positions can be hydrolyzed to the corresponding carboxylic acids or converted to amides and other functional groups, allowing for the introduction of diverse substituents that can interact with key residues in the IDO1 active site. Furthermore, the indole nitrogen and the benzene ring of the scaffold can be modified to fine-tune the electronic and steric properties of the molecule, leading to improved potency and pharmacokinetic profiles.
Quantitative Data Summary: Potency of Indole-based IDO1 Inhibitors
The following table summarizes the in vitro potency of a selection of indole-based derivatives as IDO1 inhibitors, highlighting the impact of structural modifications on their inhibitory activity.
| Compound ID | Core Scaffold | Modifications | IDO1 IC50 (µM) | Reference |
| Indoximod (1-methyl-D-tryptophan) | Indole | D-Tryptophan analog | ~100 | [11] |
| Epacadostat | Hydroxyamidine | Not an indole-2,3-dicarboxylate | 0.072 | [11] |
| GDC-0919 (Navoximod) | Phenylimidazole | Not an indole-2,3-dicarboxylate | 0.013 | [11] |
| PF-0684003 | Indole derivative | - | 0.41 | [12] |
| MMG-0358 | 4-aryl-1,2,3-triazole | Derived from indole scaffold | 0.33 | [13] |
| Compound 51 | Indole derivative | - | 7.5 | [13] |
| Compound 52 | 1-indanone | - | 2.78 | [13] |
| DX-03-12 | Phenylimidazole | - | 0.3-0.5 | [12] |
| DX-03-13 | Phenylimidazole | - | 0.3-0.5 | [12] |
| Compound 15a | Indole-based imidazo[2,1-b]thiazole | R=OCH3, R'=H, R''=4-NO2 | 5.11 - 10.8 | [14] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide
This protocol describes a general and efficient one-pot, two-step solution-phase method for the synthesis of 2-amino-indole-3-carboxamides, which are valuable intermediates for the development of more complex indole derivatives. This method starts from 2-halonitrobenzenes and cyanoacetamides.[15]
Materials:
-
N-Butyl-2-cyanoacetamide
-
2-Fluoronitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust
-
50 mL flask
-
Magnetic stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
To a 50 mL flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv.) dissolved in dry DMF (0.5 M).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 2.2 equiv.) to the solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture and continue stirring at room temperature for 1 hour. The solution will turn a deep purple color.
-
Add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Subsequently, add FeCl₃ (6.0 mmol, 3 equiv.) and zinc dust (20 mmol, 10 equiv.).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling to room temperature, the crude product is purified by short silica gel column chromatography using a mobile phase of 5% methanol in ethyl acetate.
-
The final product, 2-Amino-N-butyl-1H-indole-3-carboxamide, is obtained as a yellow solid (yield: 85%).[15]
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: The IDO1 pathway promotes tumor immune evasion.
Experimental Workflow: One-Pot Synthesis of 2-Amino-indole-3-carboxamide
Caption: Workflow for the synthesis of a bioactive indole derivative.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold in the landscape of medicinal chemistry. Its application in the development of IDO1 inhibitors for cancer immunotherapy exemplifies its potential in creating targeted therapeutics. The strategic placement of its functional groups allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity.
While significant progress has been made, the full potential of this scaffold is yet to be realized. Future research directions could include its application in developing novel antiviral and neuroprotective agents, as suggested by the broader activity profile of indole derivatives. Furthermore, the use of advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could accelerate the generation of diverse libraries of this compound derivatives for high-throughput screening. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. | Semantic Scholar [semanticscholar.org]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]
- 12. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Derivatization of the indole nitrogen in Dimethyl 1H-indole-2,3-dicarboxylate
An in-depth guide to the synthetic derivatization of the indole nitrogen in Dimethyl 1H-indole-2,3-dicarboxylate, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols and the scientific rationale behind the experimental choices.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and pharmaceuticals.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-cancer agents like vinca alkaloids, underscores its status as a "privileged scaffold."[2][3] The ability to selectively functionalize the indole ring is crucial for the development of new therapeutic agents, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4]
This guide focuses on the derivatization of the N-1 position (the indole nitrogen) of a specific, highly versatile starting material: This compound . The presence of two electron-withdrawing ester groups at the C-2 and C-3 positions significantly increases the acidity of the N-H proton (pKa ≈ 12-13) compared to unsubstituted indole (pKa ≈ 17). This enhanced acidity facilitates deprotonation, making the indole nitrogen a more potent nucleophile for a wide array of substitution reactions. This application note details robust protocols for N-alkylation, N-acylation, N-arylation, and N-sulfonylation of this key intermediate.
Core Principles of Indole Nitrogen Derivatization
The fundamental strategy for modifying the indole nitrogen involves a two-step sequence:
-
Deprotonation: The N-H proton is removed by a suitable base to generate a resonance-stabilized indolide anion. The negative charge is delocalized over the pyrrole ring, rendering the nitrogen atom highly nucleophilic.
-
Nucleophilic Attack: The indolide anion attacks an electrophilic reagent (e.g., an alkyl halide, acyl chloride, or aryl halide), forming a new N-C, N-S, or N-N bond.
The success and selectivity of these reactions are governed by several factors:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used in anhydrous conditions to ensure complete and irreversible deprotonation.[5] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be effective, particularly for more reactive electrophiles.[6]
-
Solvent System: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO) are preferred. They effectively solvate the cation of the base without protonating the highly reactive indolide anion.[7]
-
Electrophile Reactivity: The nature of the electrophile dictates the reaction conditions. Highly reactive electrophiles like benzyl bromide or acetyl chloride react readily, while less reactive ones, such as aryl chlorides, often require catalytic activation.
Section 1: N-Alkylation via SN2 Reaction
N-alkylation is a foundational method for introducing alkyl, benzyl, or other carbon-based substituents, which can significantly impact a molecule's lipophilicity, steric profile, and receptor-binding interactions. The reaction typically proceeds via a classical SN2 mechanism.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a reliable method using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) & Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution may become a slurry.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Summary: N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Methyl Iodide | NaH | DMF | 0 to RT | 2-4 | >90% |
| Ethyl Bromide | NaH | THF/DMF | 0 to RT | 4-8 | >85% |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT to 60 | 3-6 | >95% |
| Allyl Bromide | NaH | DMF | 0 to RT | 2-4 | >90% |
Workflow Diagram: N-Alkylation
Caption: Step-by-step workflow for the N-alkylation of this compound.
Section 2: N-Acylation for Amide Bond Formation
N-acylindoles are prevalent in many pharmaceuticals, such as the anti-inflammatory drug indomethacin.[2] The N-acyl group acts as a powerful electron-withdrawing moiety, significantly altering the electronic properties of the indole ring system. Traditional methods often use highly reactive acyl chlorides or anhydrides. More recent methods have explored the use of more stable acyl sources like thioesters.[6][8]
Experimental Protocol: N-Acylation using a Thioester Acyl Source
This protocol is adapted from modern methodologies that offer high chemoselectivity and functional group tolerance.[6]
Materials:
-
This compound
-
Thioester (e.g., S-methyl benzothioate) (3.0 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
Anhydrous Xylene
-
Ethyl acetate (EtOAc) & Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv), the thioester (3.0 equiv), and Cs₂CO₃ (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous xylene (approx. 0.1 M concentration) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 140 °C.
-
Reaction Progression: Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylindole product.
Data Summary: N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temp (°C) | Typical Time (h) | Reference |
| Acetyl Chloride | Et₃N / DMAP | CH₂Cl₂ | 0 to RT | 1-3 | Standard |
| Acetic Anhydride | Pyridine | CH₂Cl₂ | RT | 2-5 | Standard |
| S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | [6] |
| Benzoic Acid | Boric Acid | Mesitylene | Reflux | 48 | [9] |
Mechanism Diagram: N-Acylation with Thioesters
Caption: Proposed mechanism for base-mediated N-acylation using a thioester.[6]
Section 3: N-Arylation via Palladium-Catalyzed Cross-Coupling
The synthesis of N-arylindoles is of great interest for developing materials with unique photophysical properties and for pharmaceuticals like the antipsychotic drug Sertindole.[10] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and general method for forming the C(aryl)-N bond under relatively mild conditions.[11]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol requires strict exclusion of air and moisture for optimal catalyst performance.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene, 4-chlorobenzonitrile) (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BrettPhos) (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon)
Procedure:
-
Glovebox Setup: Inside an argon-filled glovebox, add the Pd₂(dba)₃ catalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add the this compound (1.0 equiv) and the aryl halide (1.2 equiv).
-
Solvent and Sealing: Add anhydrous toluene (approx. 0.1-0.2 M), seal the vessel tightly, and remove it from the glovebox.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block set to 80-110 °C.
-
Reaction Progression: Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel or Celite, washing with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: N-Arylation Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Reference |
| Aryl Iodide | Pd₂(dba)₃ / Bulky Phosphine | NaOtBu | Toluene | 100 | [11] |
| Aryl Bromide | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100-110 | [11] |
| Aryl Chloride | Pd(OAc)₂ / cataCXium A | K₃PO₄ | t-BuOH | 110 | General |
| Aryl Triflate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | [11] |
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Section 4: N-Sulfonylation for Protection and Activation
The N-sulfonyl group is an excellent protecting group for the indole nitrogen due to its stability to a wide range of reaction conditions. Furthermore, its strong electron-withdrawing nature can direct subsequent electrophilic substitution reactions to different positions on the indole ring compared to the parent N-H indole.[12]
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard work-up and purification reagents
Procedure:
-
Deprotonation: Following the deprotonation procedure described in the N-alkylation protocol (Steps 1-3), generate the indolide anion in anhydrous THF at 0 °C.
-
Sulfonylation: Dissolve the sulfonyl chloride (1.1 equiv) in a small amount of anhydrous THF and add it dropwise to the indolide slurry at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography or recrystallization to obtain the N-sulfonylated product.
Characterization of N-Substituted Products
Confirmation of successful N-derivatization is typically achieved through a combination of standard spectroscopic and chromatographic techniques.
-
¹H NMR Spectroscopy: The most telling evidence is the disappearance of the characteristic broad singlet for the N-H proton, which typically appears far downfield (> 8 ppm). Concurrently, new signals corresponding to the protons of the newly installed N-substituent will appear.
-
¹³C NMR Spectroscopy: Shifts in the carbon signals of the indole core, particularly C2 and C7a, will be observed, along with the appearance of new signals from the N-substituent.
-
Mass Spectrometry (MS): Provides definitive confirmation of the product's molecular weight, matching the expected mass of the N-derivatized compound.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching vibration (typically around 3300-3400 cm⁻¹) present in the starting material will be absent in the product spectrum.
Conclusion
This compound is a highly valuable and reactive scaffold for generating diverse libraries of N-functionalized indoles. The protocols outlined in this guide for N-alkylation, N-acylation, N-arylation, and N-sulfonylation provide robust and reproducible methods for accessing these important compound classes. By understanding the core principles of reactivity and carefully selecting reagents and conditions, researchers can effectively leverage this intermediate to advance programs in drug discovery, chemical biology, and materials science.
References
- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
Introduction
Welcome to the technical support guide for the synthesis of Dimethyl 1H-indole-2,3-dicarboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Fischer indole synthesis, can present several challenges, including the formation of persistent impurities that complicate purification and compromise final product quality.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the mechanistic origins of impurities and offering practical, validated solutions for their mitigation and removal.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, observable problems you might encounter during your experiment and provides a step-by-step approach to diagnose and resolve them.
Question 1: My crude product is a dark brown or black tar, not the expected off-white solid. What happened and can I salvage it?
Answer:
This is a very common issue, typically pointing to polymerization and degradation, often caused by overly harsh acidic conditions or excessive heat during the Fischer indole synthesis cyclization step.[1][2][3]
Causality Explained: The Fischer synthesis proceeds through an acid-catalyzed[2][2]-sigmatropic rearrangement of a phenylhydrazone intermediate.[2][4] While acid is necessary, strong Brønsted or Lewis acids at high temperatures can promote side reactions. The electron-rich indole core is susceptible to acid-catalyzed polymerization, and residual starting materials or intermediates can degrade into complex, colored tars.
Troubleshooting & Salvage Protocol:
-
Initial Assessment: Before attempting purification, assess the crude product by Thin Layer Chromatography (TLC). Spot a small, dissolved sample against your starting materials (phenylhydrazine and dimethyl 2-ketoglutaconate, the keto-form of the reactant for this specific indole). If you see a significant amount of product spot separate from the dark baseline streak, purification is viable.
-
Purification Strategy - Column Chromatography:
-
Adsorbent: Use silica gel (230-400 mesh).
-
Slurry & Loading: Dissolve the crude tar in a minimal amount of dichloromethane (DCM) or ethyl acetate. If it's not fully soluble, add a small amount of silica gel to the solution to create a slurry, then evaporate the solvent. This dry-loading technique prevents the tar from streaking down the column.
-
Eluent System: Begin with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity. The desired product, this compound, is moderately polar and should elute as the solvent polarity increases. Monitor fractions closely by TLC.
-
-
Future Prevention:
-
Catalyst Choice: Switch from strong acids like polyphosphoric acid (PPA) or concentrated H₂SO₄ to a milder catalyst. Acetic acid is often sufficient and is a common choice.[1][4] Zinc chloride (ZnCl₂) is also a widely used, effective Lewis acid catalyst.[2][4]
-
Temperature Control: The cyclization step is exothermic. Do not overheat. Refluxing in acetic acid (around 118 °C) is typically adequate. If using a stronger acid, consider running the reaction at a lower temperature for a longer duration.
-
Question 2: My ¹H NMR spectrum shows the correct product peaks, but also unexpected signals, particularly in the aromatic region and a singlet around 2.5-3.0 ppm. What is this impurity?
Answer:
The presence of additional aromatic signals alongside a methyl singlet often indicates the formation of an isomeric byproduct or a side-product from an alternative cyclization pathway. A likely candidate, especially when using unsymmetrical ketones or their precursors, is the formation of a regioisomeric indole.[5] However, with the specific starting materials for this compound, a more probable impurity is a pyrazolone derivative arising from an alternative cyclization of the hydrazone intermediate.
Causality Explained: The initial condensation between phenylhydrazine and dimethyl 2-ketoglutaconate forms a hydrazone. While the intended pathway is the Fischer cyclization to form the indole, an alternative intramolecular condensation can occur where the terminal hydrazine nitrogen attacks one of the ester carbonyls, leading to a five-membered pyrazolone ring.
Visualizing Impurity Formation:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for reactions involving Dimethyl 1H-indole-2,3-dicarboxylate
Welcome to the dedicated technical support guide for reactions involving Dimethyl 1H-indole-2,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile indole derivative. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound using an alkyl halide, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the N-alkylation of indoles is a frequent challenge, often stemming from suboptimal reaction conditions. The acidity of the indole N-H proton is a critical factor, and its efficient deprotonation is paramount for the subsequent nucleophilic attack on the alkylating agent.[1][2]
Root Cause Analysis & Solutions:
-
Insufficient Basicity: The pKa of the indole N-H is approximately 17 in DMSO, necessitating a sufficiently strong base to generate the reactive indolide anion.[1] If the base is too weak, the equilibrium will favor the starting materials.
-
Solution: Employ a strong base. Sodium hydride (NaH) is a common and highly effective choice for this transformation.[1][2] Other viable strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), with the choice often depending on the solvent and the nature of the alkylating agent.[1]
-
-
Poor Solubility: The solubility of the indole substrate, the base, or the alkylating agent can significantly impact reaction rates. If any of these components are not adequately dissolved, the reaction will be heterogeneous and slow.
-
Solution: Select an appropriate anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices that can effectively solvate the reactants.[2]
-
-
Inadequate Reaction Conditions: Temperature and reaction time play a crucial role. Some N-alkylation reactions may require elevated temperatures to proceed at a reasonable rate.
-
Solution: While many reactions can proceed at room temperature after the initial deprotonation, gentle heating (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[3][4]
-
Troubleshooting Workflow for N-Alkylation:
Caption: Troubleshooting Decision Tree for N-Alkylation.
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Question: During the nitration of this compound, I am obtaining a mixture of nitro-isomers. How can I improve the regioselectivity of this reaction?
Answer:
The regioselectivity of electrophilic aromatic substitution on the indole ring is highly sensitive to the directing effects of the existing substituents and the reaction conditions. The electron-rich nature of the indole nucleus makes it susceptible to substitution at multiple positions.
Mechanistic Insight & Strategic Solutions:
-
Directing Effects of Substituents: The ester groups at the C2 and C3 positions are electron-withdrawing, deactivating the pyrrole ring towards electrophilic attack. This directs incoming electrophiles to the benzene ring. However, without a blocking group on the nitrogen, a mixture of isomers (4-, 5-, 6-, and 7-nitro) can be expected.[5]
-
Strategic Approach: The introduction of a suitable protecting group on the indole nitrogen can significantly influence the regioselectivity. For instance, a bulky benzenesulfonyl group has been shown to direct halogenation preferentially to the 6-position.[5]
-
-
Reaction Conditions: The choice of the electrophile and the use of a Lewis acid catalyst can also modulate the outcome.
-
Optimized Protocol: For nitration, the use of nitronium tetrafluoroborate in the presence of tin(IV) chloride has been reported to yield the 5-nitro derivative as the major product.[5] Similarly, for bromination, employing pyridinium hydrobromide perbromide or bromine with a Lewis acid can provide the 5-bromoindole as the sole product.[5]
-
Table 1: Regioselectivity in Electrophilic Substitution of this compound Derivatives
| N-Substituent | Reagent | Major Product(s) | Reference |
| H | Nitronium tetrafluoroborate / SnCl₄ | 5-nitro | [5] |
| H | Pyridinium hydrobromide perbromide | 5-bromo | [5] |
| Benzyl | Nitronium tetrafluoroborate / SnCl₄ | Mixture of 4-, 5-, 6-, and 7-nitro | [5] |
| Benzenesulfonyl | Bromine / Lewis Acid | Mixture of 5- and 6-bromo | [5] |
Issue 3: Unwanted Hydrolysis of the Ester Groups
Question: I am observing significant hydrolysis of one or both methyl ester groups on my this compound during my reaction or work-up. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction, particularly under basic or acidic conditions, and can be exacerbated by the presence of water.
Preventative Measures:
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is especially critical when using strong bases like NaH, which can react with any residual water to form sodium hydroxide, a potent catalyst for hydrolysis.
-
Controlled Work-up: During the aqueous work-up, minimize the contact time with acidic or basic solutions.
-
Acid-sensitive reactions: Quench the reaction with a saturated solution of a mild base like sodium bicarbonate.
-
Base-sensitive reactions: Quench with a saturated solution of a weak acid like ammonium chloride.[2]
-
General Tip: Perform extractions promptly and at a reduced temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
-
Alternative Reaction Pathways: If hydrolysis is unavoidable under the desired reaction conditions, consider alternative synthetic strategies. For instance, the use of a different protecting group that is more stable to the reaction conditions might be necessary.
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow for Preventing Ester Hydrolysis.
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from established methods for the N-alkylation of indole derivatives.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe and stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several classic indole-forming reactions, is often accompanied by the formation of undesirable side products that can complicate purification and reduce yields. This guide will focus on troubleshooting the most common synthetic pathways, providing insights into the mechanistic origins of side reactions and offering practical solutions for their mitigation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Common Synthetic Routes and Their Challenges
There are several established methods for the synthesis of the indole core. For this compound, the most relevant are modifications of the Fischer, Reissert, and a route involving dimethyl acetylenedicarboxylate (DMAD).
Question 1: I am attempting a synthesis using a substituted phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD), but I am getting a mixture of products. How can I improve the regioselectivity?
Answer: This is a common issue when using substituted phenylhydrazines. The reaction proceeds through a[1][1]-sigmatropic rearrangement, and the direction of the cyclization can be influenced by the substituents on the phenylhydrazine ring.
-
Mechanistic Insight: The reaction of a 1-aryl-2-phenylhydrazine with DMAD can lead to two different cyclization pathways, resulting in a mixture of indole regioisomers. For example, the reaction of 1-(4-benzyloxyphenyl)-2-phenylhydrazine with DMAD has been reported to yield a mixture of dimethyl 5-benzyloxyindole-2,3-dicarboxylate and the unsubstituted dimethyl indole-2,3-dicarboxylate[2]. The formation of the unsubstituted product arises from the unintended cleavage of the benzyloxy group under the reaction conditions.
-
Troubleshooting & Solutions:
-
Choice of Hydrazine: To avoid isomeric mixtures, it is often preferable to start with a symmetrically substituted or unsubstituted phenylhydrazine if the desired substitution pattern allows. For the synthesis of specifically substituted indole-2,3-dicarboxylates, using a 1-(2-bromophenyl)-2-phenylhydrazine has been shown to afford the corresponding 7-bromoindole derivative exclusively[2]. The bromo-substituent can then be further functionalized.
-
Reaction Conditions: Carefully control the reaction temperature. The initial adduct formation with DMAD is typically done in a solvent like methanol at reflux, followed by cyclization in a higher boiling solvent like xylene or mesitylene[2][3]. Overheating during cyclization can lead to decomposition and side reactions.
-
Question 2: I am trying to synthesize an indole-2-carboxylic acid derivative via the Reissert synthesis and am experiencing low yields during the reductive cyclization step. What could be the problem?
Answer: The Reissert synthesis is a powerful method, but the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is a critical step that can be prone to low yields.
-
Mechanistic Insight: The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ester. This is followed by reduction of the nitro group and subsequent intramolecular cyclization to form the indole-2-carboxylic acid[4][5][6]. Incomplete reduction or side reactions of the reduced intermediate can lower the yield.
-
Troubleshooting & Solutions:
-
Reducing Agent: The choice and quality of the reducing agent are crucial. While zinc in acetic acid is classic, other reagents like iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, or sodium dithionite can be effective[6]. Ensure your reducing agent is fresh and active.
-
Reaction Conditions: The reduction is often exothermic. Maintain careful temperature control to avoid side reactions. The pH of the reaction medium can also influence the outcome.
-
Purification of the Intermediate: Ensure the purity of the ethyl o-nitrophenylpyruvate before the reduction step. Impurities from the initial condensation can interfere with the cyclization.
-
Question 3: My final product, this compound, seems to be hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
Answer: The ester groups at the 2 and 3 positions of the indole ring are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Mechanistic Insight: Ester hydrolysis is a well-known reaction catalyzed by acid or base. The presence of two electron-withdrawing ester groups can make the indole ring more sensitive to nucleophilic attack, including by hydroxide ions during a basic workup[1].
-
Troubleshooting & Solutions:
-
Workup Procedure: Avoid prolonged exposure to strong bases or acids during the workup. Use mild bases like sodium bicarbonate for neutralization and minimize the time the product is in contact with aqueous basic solutions.
-
Purification: When performing column chromatography, use neutral or slightly acidic silica gel. If basic impurities are suspected in the crude product, a pre-adsorption step with a small amount of silica gel might be beneficial. Avoid using basic solvents or additives in your eluent.
-
pH Control: During extractions, maintain the pH of the aqueous layer as close to neutral as possible once the initial acid or base from the reaction has been quenched.
-
Question 4: I am observing some decarboxylation of my indole-2,3-dicarboxylic acid precursor before I can esterify it. How can I minimize this?
Answer: Indole-2-carboxylic acids are known to undergo decarboxylation upon heating[4][6]. The presence of a second carboxylic acid group at the 3-position can influence this reactivity.
-
Mechanistic Insight: Decarboxylation of indole-2-carboxylic acids typically proceeds via a protonated intermediate, leading to the loss of carbon dioxide and formation of the corresponding indole[7]. This process is often facilitated by high temperatures and acidic conditions.
-
Troubleshooting & Solutions:
-
Temperature Control: If you are synthesizing the di-acid and then esterifying, avoid high temperatures during the synthesis and isolation of the di-acid.
-
Esterification Method: When esterifying the di-acid, use mild conditions. Fischer esterification with methanol and a catalytic amount of acid (like sulfuric acid or HCl) should be performed at a controlled temperature (e.g., refluxing methanol) and not for excessively long periods. Alternatively, milder esterification methods that do not require strong acid and high heat, such as using diazomethane (with appropriate safety precautions) or methyl iodide with a non-nucleophilic base, could be considered.
-
III. Identification and Characterization of Byproducts
Accurate identification of your main product and any side products is crucial for optimizing your reaction. Below is a summary of the expected analytical data for this compound.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrum (EI) m/z |
| This compound | ~9.0 (br s, 1H, NH), 8.1-7.2 (m, 4H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) | ~165.5, 164.0, 136.0, 128.0, 126.5, 125.0, 122.5, 121.0, 111.5, 107.0, 52.5, 52.0 | 233 (M+), 202, 174, 143, 115 |
| Indole-2,3-dicarboxylic acid | ¹H NMR will show a broad COOH proton signal and potentially different aromatic shifts. | ¹³C NMR will show signals for the carboxylic acid carbons (~168-172 ppm). | Fragmentation may show loss of CO₂ and H₂O. |
| Monomethyl indole-2-carboxylate | Aromatic and NH protons will be present, along with one methyl ester singlet. | One ester carbonyl and one carboxylic acid carbonyl will be present. | M+ at 205. |
| Monomethyl indole-3-carboxylate | Aromatic and NH protons will be present, along with one methyl ester singlet. | One ester carbonyl and one carboxylic acid carbonyl will be present. | M+ at 205. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are approximate values based on available information[8][9].
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting materials.
A. Synthesis of this compound via Reaction with DMAD
This protocol is adapted from the work of Miki et al.[2].
-
Adduct Formation: In a round-bottom flask, dissolve 1-(2-bromophenyl)-2-phenylhydrazine (1.0 eq) in methanol. Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 1 hour.
-
Cyclization: After cooling, remove the methanol under reduced pressure. To the resulting residue, add mesitylene and heat the mixture to reflux for 1 hour.
-
Workup and Purification: Cool the reaction mixture and remove the mesitylene under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate. The unsubstituted analog can be synthesized similarly starting from 1,2-diphenylhydrazine.
B. Synthesis via Reissert Reaction
This is a general procedure that would need to be adapted and optimized for the specific synthesis of the dicarboxylate.
-
Condensation: To a solution of potassium ethoxide (from potassium metal in absolute ethanol), add o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) at room temperature under an inert atmosphere. Stir the mixture for several hours until the condensation is complete (monitor by TLC)[4][5].
-
Reductive Cyclization: After an acidic workup to isolate the ethyl o-nitrophenylpyruvate, dissolve the intermediate in acetic acid. Add zinc dust portion-wise while maintaining the temperature below 40°C. After the addition is complete, stir for an additional hour[4][6].
-
Esterification: Filter the reaction mixture and concentrate under reduced pressure. The resulting crude indole-2,3-dicarboxylic acid can be esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Workup and Purification: After esterification, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
V. Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
A. Synthesis via DMAD
Caption: Synthesis of this compound using DMAD.
B. Troubleshooting Workflow
References
- 1. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Introduction
The synthesis of this compound is a crucial step in the preparation of various biologically active compounds. While several synthetic routes exist, the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) is a common and efficient method. However, like any chemical transformation, this synthesis can present challenges. This guide provides practical, experience-based solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a series of steps, including an initial addition reaction followed by a cyclization and subsequent rearrangement to form the indole ring system.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly depending on the reaction conditions, purity of reagents, and work-up procedure. While some literature reports moderate to good yields, it is not uncommon for researchers to experience lower than expected yields, especially during initial attempts.[1] This guide aims to help you consistently achieve higher yields.
Q3: Are there any major side products to be aware of?
A3: Yes, the formation of pyrazoline derivatives is a potential side reaction when reacting hydrazines with α,β-unsaturated compounds like DMAD.[2] Careful control of reaction conditions is crucial to minimize the formation of these byproducts. Additionally, incomplete cyclization or the formation of other isomers can occur.
Q4: What is the role of the solvent in this reaction?
A4: The choice of solvent can significantly influence the reaction rate and the product distribution. Protic solvents like methanol can participate in the reaction mechanism, while aprotic solvents may favor different pathways. The protocol provided in this guide utilizes methanol, which has been shown to be effective for this transformation.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of n-hexane, chloroform, and ethyl acetate, can be used for TLC analysis.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Phenylhydrazine | Phenylhydrazine can oxidize over time, turning dark and affecting its reactivity. Use freshly distilled or a recently purchased bottle of phenylhydrazine. The purity can be checked by its physical appearance (pale yellow liquid) and, if necessary, by techniques like NMR. |
| Decomposition of Starting Materials or Intermediates | The reaction can be exothermic. Ensure proper temperature control, especially during the initial addition of DMAD. Adding DMAD dropwise to a cooled solution of phenylhydrazine can help manage the reaction temperature. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretically required, some protocols suggest using a slight excess of DMAD to ensure complete consumption of the phenylhydrazine.[1] However, a large excess can lead to side reactions. It is recommended to start with a stoichiometric amount and optimize from there. |
| Inefficient Cyclization | The cyclization step is often promoted by heat. Ensure the reaction mixture is refluxed for a sufficient amount of time as indicated in the protocol. Inadequate heating can lead to incomplete conversion. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Formation of Pyrazoline Derivatives | As mentioned in the FAQs, this is a common side reaction.[2] The formation of these byproducts is often favored under certain conditions. Adhering to the recommended reaction temperature and solvent can help minimize their formation. |
| Formation of Isomeric Products | Depending on the substitution pattern of the phenylhydrazine, the formation of regioisomers is possible. For unsubstituted phenylhydrazine, this is not an issue. However, with substituted phenylhydrazines, careful analysis of the product mixture (e.g., by NMR) is necessary to identify and separate any isomers. |
| Polymerization of DMAD | Dimethyl acetylenedicarboxylate can polymerize, especially in the presence of impurities or under harsh conditions. Using high-purity DMAD and maintaining controlled reaction conditions can mitigate this. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product | The crude product may initially be an oil.[1] This can be due to residual solvent or minor impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product. |
| Co-elution of Impurities during Column Chromatography | If impurities have similar polarities to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation. A reported solvent system for preparative thin-layer chromatography is a mixture of n-hexane, chloroform, and ethyl acetate (10:10:1).[1] |
| Product is a Stubborn Oil | If crystallization is unsuccessful, purification by column chromatography is the next best option. If the product remains an oil after chromatography, ensure all solvent has been removed under high vacuum. Characterization by NMR and mass spectrometry can confirm the purity of the oily product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (MeOH)
-
Xylene
-
Solvents for chromatography (n-hexane, chloroform, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in methanol.
-
Addition of DMAD: While stirring, add dimethyl acetylenedicarboxylate (DMAD) dropwise to the solution. An exothermic reaction may be observed. It is advisable to cool the flask in an ice bath during the addition to control the temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the recommended time (e.g., 1-3 hours). Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Cyclization in Xylene: To the resulting residue, add xylene and heat the mixture to reflux for a shorter period (e.g., 30 minutes) to ensure complete cyclization.
-
Work-up and Purification: After cooling, concentrate the xylene solution under reduced pressure. The crude residue can then be purified by column chromatography or preparative thin-layer chromatography using a suitable eluent system, such as a mixture of n-hexane, chloroform, and ethyl acetate.[1]
Visualizing the Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Reaction Mechanism Overview
The reaction between phenylhydrazine and DMAD is a classic example of indole synthesis. The generally accepted mechanism involves the following key steps:
-
Michael Addition: The more nucleophilic nitrogen of phenylhydrazine attacks one of the sp-hybridized carbons of DMAD.
-
Proton Transfer: A proton transfer occurs to form a zwitterionic intermediate.
-
Cyclization: The anionic carbon attacks the phenyl ring in an intramolecular fashion.
-
Aromatization: The intermediate undergoes tautomerization and elimination to form the stable aromatic indole ring.
Caption: A simplified overview of the reaction mechanism for the synthesis of this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol, followed by Xylene | Methanol facilitates the initial reaction, while xylene at a higher temperature ensures complete cyclization. |
| Temperature | Initial cooling, then reflux | Controls the initial exothermic reaction and provides the necessary energy for cyclization. |
| Reactant Ratio | Stoichiometric or slight excess of DMAD | Ensures complete reaction of the limiting reagent without promoting excessive side product formation. |
| Purification | Column or Preparative TLC | Effective for separating the product from unreacted starting materials and side products.[1] |
References
Preventing C3-alkylation in N-alkylation of indole dicarboxylates.
A Guide to Selectively Preventing C3-Alkylation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the N-alkylation of indole dicarboxylates and encountering the common, yet often frustrating, issue of competing C3-alkylation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high N-selectivity in your reactions.
The Core Challenge: N1 vs. C3 Nucleophilicity
The fundamental issue in the alkylation of indoles is the competitive nucleophilicity of the N1 and C3 positions. While the deprotonated indole nitrogen (the indolate anion) is a potent nucleophile, the C3 position of the indole ring is inherently electron-rich and often more nucleophilic than the neutral nitrogen atom.[1] This intrinsic reactivity preference is the primary reason why C3-alkylation can be a significant side reaction.[2][3] For indole dicarboxylates, the presence of electron-withdrawing ester groups increases the acidity of the N-H proton, which facilitates its deprotonation and can favor N-alkylation under the right conditions.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-alkylation of indole dicarboxylates, presented in a question-and-answer format.
Q1: I'm observing a significant amount of the C3-alkylated product alongside my desired N-alkylated indole dicarboxylate. How can I improve N-selectivity?
A1: This is the most common problem, and several factors can be adjusted to favor N-alkylation.
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial. Classical conditions using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[1][6] The base's role is to fully deprotonate the indole nitrogen, increasing its nucleophilicity for the reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation, as the neutral indole reacts at the more nucleophilic C3 position.[1][7]
-
Expert Insight: The counterion of the base plays a significant role. Ionic salts from bases like NaH or potassium hydroxide (KOH) tend to favor N-alkylation, whereas more covalent salts from Grignard reagents (Mg²⁺) or zinc complexes can direct the reaction towards C3.[7]
-
-
Reaction Temperature: Temperature can be a determining factor in selectivity. While lower temperatures (e.g., 0 °C) are often used to control reactivity, in some cases, increasing the temperature to 80 °C has been shown to result in complete N-alkylation.[1][6] It is advisable to screen a range of temperatures to find the optimum for your specific substrate.
-
Order of Reagent Addition: Always add the base to the solution of the indole dicarboxylate to ensure deprotonation occurs before the introduction of the electrophile. The alkylating agent should be added dropwise to the solution of the formed indolate anion. This minimizes the concentration of the alkylating agent at any given time, reducing the chance of reaction with any residual neutral indole.
Q2: My reaction is sluggish and gives a low yield of the N-alkylated product, with a lot of starting material remaining.
A2: Low conversion can be due to several factors related to your reaction setup and reagents.
-
Insufficient Deprotonation: Ensure you are using at least a slight excess (e.g., 1.1 equivalents) of a strong base like NaH to drive the deprotonation to completion.[1]
-
Reagent Purity and Anhydrous Conditions: Sodium hydride is highly reactive with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the base and inhibit the reaction.
-
Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions. Consider switching to a more reactive alkyl halide, such as an alkyl bromide or iodide.[8] The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction of alkyl chlorides or bromides by an in situ Finkelstein reaction.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent at solvating the indolate anion and promoting the SN2 reaction.[9][10] If you are using a less polar solvent like THF, you might observe slower reaction rates.
Q3: I am observing the formation of a di-alkylated product. How can I prevent this?
A3: The formation of di-alkylated products (likely N,C3-dialkylation) suggests that the initially formed N-alkylated product is undergoing further alkylation.
-
Stoichiometry of the Alkylating Agent: Use a controlled amount of the alkylating agent, typically between 1.05 and 1.2 equivalents.[1] A large excess will increase the likelihood of a second alkylation event.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[1]
Summary of Key Parameters for N-Selectivity
| Parameter | Recommendation for High N-Selectivity | Rationale |
| Base | Strong, non-nucleophilic base (e.g., NaH, KH, KHMDS) | Ensures complete deprotonation to the N-anion, which is more nucleophilic at the nitrogen.[1][7] |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, THF) | Solvates the cation, leaving a "naked" and highly reactive indolate anion.[1][9][10] |
| Temperature | Variable; screen from 0 °C to 80 °C | Higher temperatures can sometimes favor N-alkylation.[1][6] |
| Alkylating Agent | Use a slight excess (1.05-1.2 eq.); add dropwise | Minimizes side reactions and over-alkylation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base by atmospheric moisture. |
Logical Workflow for Troubleshooting N- vs. C3-Alkylation
The following diagram illustrates a systematic approach to troubleshooting poor regioselectivity in the N-alkylation of indole dicarboxylates.
Caption: Troubleshooting workflow for C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is C3-alkylation a common side reaction? A1: The C3 position of the indole ring is inherently electron-rich and is often considered the most nucleophilic position in the neutral indole molecule.[2] Therefore, if any neutral indole is present during the reaction (due to incomplete deprotonation), it is likely to react at the C3 position.
Q2: Are there modern catalytic methods that offer better N-selectivity? A2: Yes, significant progress has been made in developing catalytic systems for regioselective indole alkylation. For instance, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has demonstrated excellent N-selectivity (>20:1 N:C3).[2] Other methods include the use of dinuclear zinc-ProPhenol complexes, which are effective for the N-alkylation of indoles with aldimines under mild conditions.[11][12]
Q3: How do electron-withdrawing groups, like the dicarboxylates on my substrate, affect the reaction? A3: Electron-withdrawing groups at the 2- and 5-positions of the indole ring increase the acidity of the N-H proton.[4] This makes the indole easier to deprotonate with a strong base, which generally favors N-alkylation.[12] These groups also decrease the electron density of the indole ring, making the C3 position less nucleophilic and further disfavoring C3-alkylation.[7]
Q4: Can the choice of alkylating agent influence the N/C3 selectivity? A4: Yes, both the reactivity and the steric bulk of the alkylating agent can play a role. Highly reactive electrophiles may react less selectively.[12] Using a bulkier alkylating agent can sterically hinder attack at the more crowded C3 position, potentially favoring N-alkylation.
Q5: What is the role of a protecting group in this context? A5: While in this case we are aiming to alkylate the nitrogen, it's important to be aware of N-protecting groups for other synthetic transformations. If other functional groups in the molecule are sensitive to the strong base used for N-alkylation, a protecting group strategy might be necessary. Common protecting groups for the indole nitrogen include Boc, Ts, and SEM.[7][13][14] However, for the direct N-alkylation discussed here, the N-H is the reactive site.
Reaction Mechanism: Deprotonation and SN2 Attack
The desired N-alkylation reaction proceeds through a two-step mechanism. First, a strong base abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolate anion. This anion then acts as a nucleophile, attacking the alkylating agent in a classic SN2 reaction.
Caption: N-alkylation two-step mechanism.
Experimental Protocol: High-Selectivity N-Alkylation of Diethyl 1H-indole-2,5-dicarboxylate
This protocol is designed to maximize N-selectivity for an indole dicarboxylate substrate using classical conditions.
Materials:
-
Diethyl 1H-indole-2,5-dicarboxylate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Allow the flask to cool to room temperature under a stream of inert gas.
-
Dissolution: Add the diethyl 1H-indole-2,5-dicarboxylate (1.0 eq.) to the flask. Add anhydrous DMF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become clearer as the indolate salt forms.
-
Alkylation: Slowly add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to isolate the pure N-alkylated indole dicarboxylate. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Recrystallization of Dimethyl 1H-indole-2,3-dicarboxylate
Introduction: Dimethyl 1H-indole-2,3-dicarboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Achieving high purity of this compound is critical for downstream applications, ensuring reproducibility and the integrity of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] This guide provides a comprehensive technical overview, step-by-step protocols, and troubleshooting solutions for the successful recrystallization of this compound.
Section 1: Critical Compound Properties & Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1][2] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2]
The structure of this compound, featuring a moderately polar indole core and two ester functional groups, suggests solubility in a range of organic solvents. Preliminary screening is essential.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Rationale & Potential Issues |
| Methanol | 65 | Good Candidate. High solubility when hot, lower when cold. | Often a primary choice for polar compounds. Risk of ester hydrolysis if acidic/basic impurities are present and refluxed for extended periods. |
| Ethanol | 78 | Good Candidate. Similar profile to methanol. | Slightly less volatile than methanol, which can be advantageous for slower crystal growth. |
| Ethyl Acetate | 77 | Possible Candidate. | The ester groups suggest good solubility. May require a co-solvent like hexane to reduce solubility upon cooling. |
| Toluene | 111 | Poor Candidate (Single Solvent). | The non-polar nature of toluene is unlikely to dissolve the compound well, even when hot.[3] However, it could be used as an anti-solvent. |
| Hexane/Heptane | 69 / 98 | Insoluble. | Used as an "anti-solvent" in mixed-solvent systems to decrease the compound's solubility in a more polar solvent.[4] |
| Water | 100 | Insoluble. | The hydrophobic indole ring makes it poorly soluble in water.[3] |
Expert Insight: A mixed-solvent system, such as methanol/water or ethyl acetate/hexane, is often highly effective. The compound is dissolved in a minimum amount of the "good" solvent (e.g., hot methanol), and the "anti-solvent" (e.g., water) is added dropwise until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling can yield excellent crystals.
Section 2: Step-by-Step Recrystallization Protocol
This protocol is designed as a self-validating system to ensure purity and maximize yield.
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent (e.g., methanol) portion-wise while stirring and gently heating. Add just enough hot solvent to fully dissolve the solid.[1] An excess of solvent is the most common reason for poor yield.[2][5]
Step 2: Decolorization & Hot Filtration (Optional)
-
If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration.[2] Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[2] Preheat the receiving flask with hot solvent vapor to prevent crystals from forming during filtration.
Step 3: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1][2]
-
Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the crystal yield.[1]
Step 4: Crystal Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
Step 5: Drying and Purity Assessment
-
Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Assess the purity of the recrystallized product by taking a melting point. A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve, even after adding a large amount of hot solvent.
-
Cause: The chosen solvent is likely unsuitable. The compound may be virtually insoluble in it, even at high temperatures.
-
Solution:
-
Recover your compound by evaporating the solvent.
-
Consult the solvent table (Table 1) and select a more polar solvent. Perform small-scale solubility tests in test tubes before committing the bulk of your material.[7]
-
Q2: The compound "oiled out" instead of forming crystals.
-
Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid.[2][8] This often happens if the solution becomes supersaturated at a temperature that is above the melting point of the solute.[9] It can also be caused by the presence of significant impurities, which depress the melting point.[6][9] The resulting oil often traps impurities, defeating the purpose of recrystallization.[6][8]
-
Troubleshooting Steps:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[5][9]
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If the oil persists, try adding a seed crystal just as the solution begins to cool or scratch the inside of the flask with a glass rod at the solvent's surface.[2][10] This provides a nucleation point for crystal growth to occur.[10][11]
-
Q3: No crystals have formed, even after cooling in an ice bath.
-
Cause A: Too much solvent was used. This is the most frequent cause.[5] The solution is not supersaturated enough for crystals to form.
-
Cause B: The solution is supersaturated but requires initiation (nucleation).
-
Solution 1 (Scratching): Scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[10][11][12]
-
Solution 2 (Seeding): Add a "seed crystal" – a tiny speck of the crude solid – to the cooled solution.[10][12] This provides a template for other molecules to crystallize upon.[11]
-
Q4: My final yield is very low.
-
Cause A: Too much solvent was used during dissolution. A significant portion of your compound remains dissolved in the mother liquor.[9]
-
Solution: Before starting, always aim for the minimum amount of hot solvent to dissolve the compound. If you suspect product remains in the mother liquor, you can try to concentrate it by boiling off some solvent and cooling for a "second crop" of crystals, though these may be less pure.
-
-
Cause B: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel and fluted filter paper to speed up the filtration process.[2]
-
-
Cause C: Excessive washing with cold solvent. The compound has some solubility even in cold solvent, and too much washing will dissolve some of the product.
-
Solution: Use a minimal amount of ice-cold solvent for the washing step.
-
Q5: The recrystallized crystals are still colored.
-
Cause: The colored impurity has solubility characteristics very similar to your target compound, or you used an insufficient amount of decolorizing carbon.
-
Solution:
-
Repeat the recrystallization process.
-
Ensure you add an appropriate amount of activated charcoal and boil the solution for 5-10 minutes to allow for sufficient adsorption before the hot filtration step.[2] Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Section 4: Visual Workflows
The following diagrams illustrate the standard recrystallization workflow and a troubleshooting decision tree.
Caption: Standard workflow for the recrystallization of an organic solid.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Recrystallization [wiredchemist.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemedx.org [chemedx.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
Welcome to the Technical Support Center for the synthesis of Dimethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important indole derivative. Drawing from established chemical principles and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
Introduction: The Fischer Indole Synthesis in Scale-Up
The synthesis of this compound typically proceeds via the well-established Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a keto-ester. While elegant and versatile, the Fischer indole synthesis presents several challenges during scale-up, including managing exotherms, ensuring efficient mass and heat transfer, and controlling impurity profiles. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Bench to Plant
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields on a larger scale compared to our lab-scale experiments. What are the likely causes and how can we mitigate this?
A: This is a common challenge in process scale-up and can be attributed to several factors:
-
Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting the degradation of starting materials and the desired product.
-
Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, controlled addition of the acid catalyst over time can help manage the heat evolution. In some industrial settings, continuous flow reactors are used to achieve superior heat transfer compared to batch reactors.
-
-
Poor Mixing and Mass Transfer: Inadequate mixing can result in localized high concentrations of reactants or catalysts, leading to side reactions.
-
Solution: Optimize the agitation speed and impeller design to ensure homogeneity throughout the reaction mixture. For multiphasic systems, ensure that the mixing is sufficient to create a good interface between the phases.
-
-
Degradation of Starting Materials: Phenylhydrazines can be unstable, especially at elevated temperatures.
-
Solution: Use high-purity starting materials. It is advisable to use freshly prepared or properly stored phenylhydrazine. Consider charging the reactor with the more stable keto-ester and solvent first, and then adding the phenylhydrazine under controlled temperature conditions.
-
Issue 2: Formation of Intractable Tars and Byproducts
Q: Our reaction mixture becomes a dark, tarry mess upon heating, making work-up and purification extremely difficult. What is causing this and how can we prevent it?
A: Tar formation is a notorious issue in the Fischer indole synthesis, often stemming from the harsh acidic conditions and high temperatures.
-
Cause: The strong acid catalysts, such as concentrated sulfuric acid or polyphosphoric acid (PPA), can promote polymerization and degradation of the indole product and intermediates.
-
Solutions:
-
Catalyst Selection: While strong acids are effective, they can be aggressive. Consider using milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) etherate, which can catalyze the reaction under less harsh conditions.[1][2][3][4][5] The choice of catalyst is critical and often substrate-dependent.
-
Temperature Control: Carefully control the reaction temperature. While heat is required to drive the cyclization, excessive temperatures can accelerate decomposition. Determine the minimum effective temperature through optimization studies.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) and quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: We are struggling to isolate a pure product. Column chromatography is not practical on our current scale, and recrystallization gives a low recovery of a still impure product. What are our options?
A: Purification is a critical step in any scale-up process, and moving away from chromatography is a common goal.
-
Crystallization Optimization:
-
Solvent Screening: A thorough solvent screening for recrystallization is essential. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved. Consider mixed solvent systems.
-
Anti-Solvent Crystallization: If finding a single good recrystallization solvent is difficult, consider anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a miscible anti-solvent in which the product is insoluble to induce crystallization.
-
-
Reactive Extraction/Wash:
-
Acid/Base Washes: The indole NH is weakly acidic. Depending on the impurities, you might be able to use aqueous base washes to remove acidic byproducts or aqueous acid washes to remove basic impurities.
-
-
Slurry Washes: If the crude product is a solid, a slurry wash with a suitable solvent can be an effective way to remove soluble impurities without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Fischer indole synthesis for this compound?
A1: The following parameters are critical for a robust and reproducible process:
-
Temperature: As discussed, this is crucial for controlling the reaction rate and minimizing degradation.
-
Agitation Rate: Ensures homogeneity and efficient heat transfer.
-
Rate of Reagent Addition: Particularly for the acid catalyst, to control the exotherm.
-
Reaction Time: To maximize product formation while minimizing byproduct generation.
-
Quality of Starting Materials: Purity of the phenylhydrazine and the keto-ester directly impacts the impurity profile of the final product.
Q2: What are some common side reactions in the Fischer indole synthesis of this compound?
A2: Besides tar formation, other side reactions can occur:
-
Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to its presence in the crude product.
-
Rearrangements: Under strong acidic conditions, rearrangements of the indole ring or substituents can occur.
-
Decarboxylation: While less common for the ester, under very harsh conditions, loss of one of the carboxylate groups could be a possibility.
Q3: Are there any alternative, more "green" or scalable-friendly methods for the synthesis of this compound?
A3: Yes, modern synthetic chemistry is continuously evolving towards more sustainable and efficient methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[6]
-
Continuous Flow Chemistry: As mentioned earlier, flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability.[7][8]
-
Greener Catalysts and Solvents: Research is ongoing to replace harsh acids with solid acid catalysts that can be easily recovered and reused. Using more environmentally benign solvents is also a key area of green chemistry.
Experimental Protocols & Data
Protocol: Lab-Scale Synthesis of this compound
This protocol serves as a baseline for process development and scale-up.
Materials:
-
Phenylhydrazine
-
Dimethyl 2-ketosuccinate (or a suitable precursor)
-
Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-ketosuccinate (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until the formation of the phenylhydrazone is complete (monitor by TLC).
-
Cyclization: To the reaction mixture, add anhydrous zinc chloride (1.2 eq) in one portion. Replace the reflux condenser with a Dean-Stark apparatus filled with toluene. Heat the mixture to reflux and collect the water formed during the reaction.
-
Work-up: After the reaction is complete (typically 4-6 hours, monitor by TLC/HPLC), cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) - Considerations |
| Reactor | 100 mL Round-bottom flask | Jacketed glass-lined or stainless steel reactor |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller |
| Heating/Cooling | Heating mantle/ice bath | Jacket with thermal fluid for precise temperature control |
| Catalyst Addition | In one portion | Portion-wise or slow addition via a pump to control exotherm |
| Work-up | Separatory funnel | Reactor-based extraction and phase separation |
| Purification | Column chromatography/Recrystallization | Optimized recrystallization or slurry washes |
Visualization of the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Conclusion
The successful scale-up of the this compound synthesis hinges on a thorough understanding of the underlying chemistry and the physical processes at play in larger reactors. By anticipating and addressing the challenges of heat and mass transfer, catalyst selection, and purification strategy, researchers can develop a robust, safe, and efficient manufacturing process. This guide provides a starting point for troubleshooting and process optimization, but it is crucial to perform careful experimental work at each stage of the scale-up to ensure a successful outcome.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Identification of byproducts in Dimethyl 1H-indole-2,3-dicarboxylate reactions by LC-MS.
Welcome to the technical support center for the analysis of Dimethyl 1H-indole-2,3-dicarboxylate and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide practical, in-depth solutions to common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing an unexpected peak in my LC-MS analysis with an m/z of 219. What could this be?
Answer:
An unexpected peak at m/z 219 [M+H]⁺ in the analysis of a reaction involving this compound (molecular weight: 233.22 g/mol , expected [M+H]⁺ = 234) often points to a hydrolysis byproduct.
-
Plausible Identity: The most likely candidate is the mono-hydrolyzed product, either Methyl 3-(carboxy)-1H-indole-2-carboxylate or Methyl 2-(carboxy)-1H-indole-3-carboxylate . The loss of a methyl group (-CH₃) and addition of a hydrogen (-H) results in a mass decrease of 14 Da (233 - 14 = 219).
-
Causality: This hydrolysis can occur if your reaction conditions have traces of water, or if the sample is exposed to acidic or basic conditions during workup or storage. The ester functionalities are susceptible to hydrolysis, and it's not uncommon for one ester to hydrolyze preferentially over the other.
-
LC-MS Verification:
-
Chromatographic Shift: The hydrolyzed product is more polar than the starting material. Therefore, you should expect this peak to have a shorter retention time on a reverse-phase column (like a C18).
-
MS/MS Fragmentation: To confirm, you can perform a product ion scan (MS/MS) on the m/z 219 precursor ion. Look for a characteristic loss of 44 Da, which corresponds to the loss of carbon dioxide (-CO₂) from the carboxylic acid group. This fragmentation is a strong indicator of a carboxylic acid moiety.[1][2]
-
-
Sample Preparation: Prepare a fresh sample of your reaction mixture. Also, prepare a control sample of your starting material, this compound, dissolved in your mobile phase.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will ensure the separation of the more polar byproduct from the less polar starting material.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (e.g., m/z 100-500) to detect all ions.
-
Targeted MS/MS: Set up a targeted MS/MS experiment for the precursor ion m/z 219. Set the collision energy to a value that induces fragmentation (e.g., 15-25 eV) and look for the product ion at m/z 175 (219 - 44).
-
Question 2: My reaction was performed under basic conditions with an alkyl halide, and I see a new major peak with an m/z corresponding to my starting material plus the alkyl group minus a proton. Is this the expected N-alkylation product? What are the potential isomeric byproducts?
Answer:
While N-alkylation at the indole nitrogen (N-1 position) is often the desired outcome, you can also have competing C-alkylation or O-alkylation, leading to isomeric byproducts that can be difficult to separate and identify.[3][4][5]
-
Plausible Identities & Causality:
-
N-Alkylation (Expected Product): The indole nitrogen is nucleophilic after deprotonation and readily attacks the alkyl halide.
-
C-Alkylation: The indole ring is electron-rich and can undergo electrophilic substitution. While less common under these conditions, C-alkylation is a possibility, particularly at the C-3 position if it were unsubstituted. In your case, with substitution at C-2 and C-3, this is less likely but still possible on the benzene ring portion.
-
O-Alkylation (Byproduct): One of the ester carbonyl oxygens can act as a nucleophile, especially if a hard cation (like Na⁺ from NaH) is associated with it, leading to the formation of a ketene acetal-like structure. This is generally less favorable than N-alkylation.
-
-
LC-MS Verification:
-
Chromatography: Isomers will often have slightly different polarities, leading to different retention times. N-alkylated indoles are typically less polar than their C-alkylated counterparts. Careful optimization of your LC gradient may be required to resolve these isomers.
-
MS/MS Fragmentation: The fragmentation patterns of N- versus C- or O-alkylated isomers will be distinct.
-
N-Alkylated: You will likely see fragmentation patterns characteristic of the indole core and the attached alkyl group.
-
C-Alkylated: The fragmentation may involve cleavages within the alkyl group and the indole ring, but the core fragmentation will differ from the N-alkylated isomer.
-
O-Alkylated: Expect to see a facile loss of the alkoxy group.
-
-
Caption: Workflow for identifying alkylation byproducts.
Question 3: I am observing a peak at m/z 188 [M+H]⁺, especially after heating my reaction mixture. What could this be?
Answer:
A peak at m/z 188 [M+H]⁺ strongly suggests a decarboxylation event, followed by the loss of a methyl group, or a double decarboxylation of the fully hydrolyzed diacid. Given the starting material, the most direct route would be the loss of one of the carbomethoxy groups (-COOCH₃) and a methyl group. A more plausible pathway is the hydrolysis of one ester to a carboxylic acid, followed by decarboxylation.
-
Plausible Identity: The most likely structure is Methyl 1H-indole-2-carboxylate or Methyl 1H-indole-3-carboxylate . The loss of a CO2 (44 Da) and a CH2 (14 Da) from the parent compound (233 Da) would result in a mass of 175 Da. A peak at m/z 188 suggests the loss of a CO2 (44 Da) from the mono-hydrolyzed product (m/z 219).
-
Causality: Indole-3-carboxylic acids are particularly prone to decarboxylation upon heating, often more so than the corresponding indole-2-carboxylic acids.[6][7][8][9] If your reaction involves elevated temperatures and some degree of hydrolysis has occurred, this byproduct is highly probable.
-
LC-MS Verification:
-
Chromatographic Behavior: This byproduct will be significantly less polar than the hydrolyzed intermediate (m/z 219) and likely less polar than the starting material as well, resulting in a longer retention time on a reverse-phase column.
-
MS/MS Fragmentation: A product ion scan on m/z 188 will likely show fragmentation of the remaining ester group (loss of methanol, -32 Da, to give m/z 156) and fragmentation of the indole ring itself.
-
| Compound | Formula | MW | [M+H]⁺ | Key MS/MS Fragments | Notes |
| This compound | C₁₂H₁₁NO₄ | 233.22 | 234 | 202 ([M+H-CH₃OH]⁺), 174 ([M+H-CH₃OH-CO]⁺) | Starting Material |
| Mono-hydrolyzed byproduct | C₁₁H₉NO₄ | 219.19 | 220 | 176 ([M+H-CO₂]⁺) | Hydrolysis byproduct |
| Decarboxylated byproduct | C₁₀H₉NO₂ | 175.18 | 176 | 144 ([M+H-CH₃OH]⁺) | Decarboxylation of mono-acid |
| Oxidized byproduct (+16 Da) | C₁₂H₁₁NO₅ | 249.22 | 250 | Varies | Oxidation of indole ring |
| Dimerization byproduct | C₂₄H₂₂N₂O₈ | 482.44 | 483 | Varies | Potential in radical reactions |
Caption: Common byproducts and their mass spectrometric data.
General LC-MS Troubleshooting for Indole Compounds
Issue: Poor Peak Shape (Tailing or Fronting)
-
Cause: Indole compounds, especially those with a free N-H group, can interact with active sites on the silica-based stationary phase. This secondary interaction leads to peak tailing.
-
Solution:
-
Use a Volatile Acidic Modifier: Add 0.1% formic acid or acetic acid to your mobile phase.[10] This protonates the silanol groups on the stationary phase, reducing their interaction with the indole nitrogen.
-
Check pH: Ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a consistent ionization state.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) that is less prone to secondary interactions.
-
Issue: Low Sensitivity / Signal Suppression
-
Cause: Indole compounds can be susceptible to ion suppression in the ESI source, especially in complex matrices. Certain mobile phase additives (like trifluoroacetic acid, TFA) are known to cause significant suppression.[10]
-
Solution:
-
Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up your sample and remove matrix components that could cause suppression.[11]
-
Change Mobile Phase Additive: Replace TFA with formic acid or ammonium formate. While TFA can provide excellent chromatography, it is detrimental to MS sensitivity.
-
Use a Divert Valve: Program the divert valve to send the highly aqueous, early-eluting part of your gradient (containing salts and other unretained matrix components) to waste instead of the MS source.[10]
-
Caption: A typical LC-MS workflow for reaction mixture analysis.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl and Diethyl 1H-indole-2,3-dicarboxylate for Drug Development Professionals
For researchers and scientists navigating the intricate landscape of drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The 1H-indole-2,3-dicarboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a myriad of biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two common derivatives: dimethyl 1H-indole-2,3-dicarboxylate and diethyl 1H-indole-2,3-dicarboxylate. By synthesizing established chemical principles with available experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Structural Overview and Foundational Principles of Reactivity
At the heart of this comparison lie the subtle yet significant differences between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group. These differences manifest primarily in two key areas: sterics and electronics.
-
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk can hinder the approach of nucleophiles or reagents to the ester's carbonyl carbon, potentially slowing down reaction rates.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group, being slightly more electron-donating than the methyl group, can subtly influence the electrophilicity of the carbonyl carbon.
These fundamental principles will be explored in the context of several key chemical transformations relevant to drug discovery workflows.
Comparative Analysis of Key Chemical Transformations
The indole-2,3-dicarboxylate system offers multiple reactive sites: the two ester groups, the indole nitrogen, and the aromatic ring. This section dissects the expected and observed reactivity differences between the dimethyl and diethyl analogs in common synthetic operations.
Hydrolysis: Unmasking the Carboxylic Acids
The hydrolysis of the diesters to the corresponding dicarboxylic acid is a common step in generating intermediates for further elaboration. This transformation is typically base-catalyzed (saponification) or acid-catalyzed.
Expected Reactivity: Based on steric hindrance, the methyl ester is generally expected to hydrolyze faster than the ethyl ester. The smaller methyl group presents a smaller obstacle to the incoming hydroxide or water nucleophile.
| Feature | This compound | Diethyl 1H-indole-2,3-dicarboxylate | Rationale |
| Relative Rate of Hydrolysis | Faster | Slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack at the carbonyl carbon. |
Amidation: Forging New Linkages
The conversion of the esters to amides is a crucial transformation for introducing diversity and modulating the pharmacological properties of the final compounds.
Expected Reactivity: Similar to hydrolysis, amidation involves nucleophilic attack by an amine at the carbonyl carbon. Therefore, the less sterically hindered dimethyl ester is expected to react more readily with amines compared to the diethyl ester.
Experimental Insights: A study on the selective monoamidation of this compound has been reported, demonstrating the feasibility of this transformation. While a direct comparative study with the diethyl ester is not available, the principles of steric hindrance strongly suggest that the dimethyl ester would provide higher yields or require milder reaction conditions to achieve similar conversions. The electronic difference between the methyl and ethyl groups is generally considered to have a minor influence on the rate of amidation compared to the steric effects.
| Feature | This compound | Diethyl 1H-indole-2,3-dicarboxylate | Rationale |
| Relative Rate of Amidation | Faster | Slower | The smaller size of the methoxycarbonyl group facilitates the approach of the amine nucleophile. |
| Typical Reaction Conditions | Milder conditions may be sufficient. | May require more forcing conditions (higher temperature, longer reaction time). | Overcoming the increased steric hindrance of the ethoxycarbonyl group. |
Reduction: Accessing Hydroxymethyl and Formyl Indoles
The reduction of the ester groups to alcohols or aldehydes opens up another avenue for functionalization. The choice of reducing agent dictates the outcome.
Expected Reactivity: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both ester groups to the corresponding alcohols. In this case, the difference in reactivity between the methyl and ethyl esters is likely to be minimal, as LiAlH₄ is a very powerful and unselective reagent.
However, for selective reductions, the difference in steric bulk can be exploited. It is conceivable that a bulky reducing agent might show some preference for the less hindered methyl ester.
Experimental Insights: A significant finding in the literature is the selective reduction of diethyl 1-alkyl-1H-indole-2,3-dicarboxylates. Using sodium borohydride (NaBH₄) in the presence of a Lewis acid such as calcium chloride, it is possible to selectively reduce the C2-ester to a formyl group while leaving the C3-ester intact. This selectivity is attributed to the differential electronic nature of the C2 and C3 positions of the indole ring.
While a directly analogous study on the dimethyl ester is not available, it is reasonable to expect a similar outcome. However, the slightly different steric and electronic properties of the methyl ester might influence the reaction rate and selectivity, though likely to a small extent in this particular transformation.
| Reaction | Substrate | Reagents | Product | Yield | Reference |
| Selective Reduction | Diethyl 1-alkyl-1H-indole-2,3-dicarboxylate | NaBH₄, CaCl₂ | Diethyl 1-alkyl-2-formyl-1H-indole-3-carboxylate | High | [1] |
| Full Reduction | Generic Ester | LiAlH₄ | 1H-Indole-2,3-dimethanol | High (Expected) | [2][3] |
N-Alkylation: Modifying the Indole Core
Alkylation of the indole nitrogen is a common strategy to introduce substituents that can modulate biological activity.
Expected Reactivity: The N-alkylation reaction proceeds via deprotonation of the indole NH followed by nucleophilic attack on an alkyl halide. The nature of the ester groups at C2 and C3 can influence the acidity of the N-H and the nucleophilicity of the resulting anion. However, the difference in electronic effects between a methyl and an ethyl ester is minimal, and thus a significant difference in N-alkylation reactivity is not anticipated. Steric hindrance from the C2-ester group could play a minor role, but given the distance to the N1 position, this effect is likely to be negligible.
Experimental Insights: The literature contains numerous examples of N-alkylation of various indole derivatives. The choice of base and solvent is often more critical than the nature of the ester groups at C2 and C3. Both dimethyl and diethyl 1H-indole-2,3-dicarboxylate are expected to undergo N-alkylation under standard conditions (e.g., NaH in DMF followed by an alkyl halide) with similar efficiency.
Experimental Protocols
To provide practical guidance, a detailed protocol for the selective reduction of a diethyl 1-alkyl-1H-indole-2,3-dicarboxylate is presented below. This protocol is adapted from the literature and serves as a representative example of a key transformation.
Protocol: Selective Reduction of Diethyl 1-Propyl-1H-indole-2,3-dicarboxylate
Materials:
-
Diethyl 1-propyl-1H-indole-2,3-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl 1-propyl-1H-indole-2,3-dicarboxylate (1.0 mmol) in a 1:1 mixture of anhydrous THF and anhydrous EtOH (10 mL), add anhydrous CaCl₂ (2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NaBH₄ (2.0 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 1-propyl-2-formyl-1H-indole-3-carboxylate.
Visualizing the Chemical Landscape
To aid in the conceptualization of the molecules and their transformations, the following diagrams are provided.
Caption: Key structural and electronic differences between the dimethyl and diethyl esters.
Caption: Workflow for the selective reduction of diethyl 1-alkyl-1H-indole-2,3-dicarboxylate.
Conclusion and Recommendations
The choice between dimethyl and diethyl 1H-indole-2,3-dicarboxylate as a starting material can have tangible implications for a synthetic sequence.
-
For reactions where steric hindrance is the dominant factor, such as hydrolysis and amidation , the dimethyl ester is the more reactive choice , likely leading to faster reactions and higher yields under milder conditions.
-
In unselective, powerful reductions (e.g., with LiAlH₄), the difference in reactivity is expected to be negligible .
-
For selective reductions , as demonstrated with NaBH₄/CaCl₂, both esters are expected to behave similarly due to the overriding electronic effects of the indole ring, although subtle differences in reaction kinetics may exist.
-
In N-alkylation reactions , the choice between the two esters is unlikely to have a significant impact on the outcome.
Recommendation: For initial route scouting and optimization, This compound is often the preferred starting material due to its generally higher reactivity in nucleophilic acyl substitution reactions. However, the diethyl ester may be advantageous in specific cases where its slightly increased lipophilicity is desirable for solubility reasons or in situations where a slightly attenuated reactivity is needed to control selectivity in complex molecules.
Ultimately, the optimal choice will depend on the specific reaction conditions and the overall synthetic strategy. This guide provides a foundational understanding to aid in this critical decision-making process.
References
A Comparative Guide to the Biological Activities of Dimethyl 1H-indole-2,3-dicarboxylate and Indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in biologically active natural products and its versatility in medicinal chemistry. This guide provides an in-depth comparative analysis of two key indole derivatives: Dimethyl 1H-indole-2,3-dicarboxylate and Indole-3-carboxylic acid. While both share the core indole structure, their functionalization imparts distinct chemical properties and, consequently, divergent biological activities. This document will explore their known biological effects, infer potential activities based on structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction to the Molecules
Indole-3-carboxylic acid (I3CA) is a naturally occurring plant metabolite derived from tryptophan.[1] It is a well-characterized compound with a broad spectrum of documented biological activities, making it a subject of significant interest in pharmacology and medicine. Its single carboxylic acid group at the 3-position of the indole ring is a key determinant of its biological function.
This compound , on the other hand, is primarily recognized as a versatile synthetic intermediate in organic chemistry.[2] Its diester functionality at the 2- and 3-positions makes it a valuable building block for the synthesis of more complex heterocyclic systems. Direct biological activity data for this specific molecule is sparse in publicly available literature. However, by examining the biological profiles of structurally related indole-2-carboxylates and indole-2,3-dicarboxylate derivatives, we can infer its potential pharmacological relevance.
Comparative Biological Activities: A Tale of Two Indoles
The biological activities of these two compounds diverge significantly, a direct consequence of their differing substitution patterns.
Indole-3-carboxylic Acid: A Multifaceted Biological Modulator
Indole-3-carboxylic acid has demonstrated a range of biological effects, including anticancer, antihypertensive, and antimicrobial properties.
Table 1: Summary of Reported Biological Activities of Indole-3-carboxylic Acid
| Biological Activity | Assay Type | Target/Cell Line | Measured Activity |
| Anticancer | Cytotoxicity (MTT Assay) | A549 (Human Lung Carcinoma) | EC₅₀ = 4.6 µg/mL[1] |
| Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | EC₅₀ = 12.9 µg/mL[1] | |
| Senescence Induction | LS180 (Human Colon Carcinoma) | Amplifies Doxorubicin-induced senescence[3] | |
| Antihypertensive | Radioligand Binding Assay | Angiotensin II Receptor 1 (AT₁) | High nanomolar affinity[4] |
| Anti-HIV | HIV Replication Inhibition | H9 Lymphocytes | IC₅₀ = 16.4 µg/mL[1] |
| Antimicrobial | Broth Microdilution | Various bacteria and fungi | Moderate activity[5][6] |
| Plant Defense | Fungal Infection Resistance | Arabidopsis thaliana | Induces resistance to P. cucumerina[1] |
One of the notable activities of indole-3-carboxylic acid is its role as a precursor in the synthesis of potent anticancer agents. For instance, it has been used to create 5-(3-indolyl)-1,3,4-thiadiazoles with significant anticancer activity.[1] Furthermore, it can enhance the efficacy of existing chemotherapeutics like Doxorubicin by inducing cellular senescence in cancer cells.[3]
In the realm of cardiovascular disease, derivatives of indole-3-carboxylic acid have been designed as antagonists of the Angiotensin II Receptor 1 (AT₁), a key regulator of blood pressure. These derivatives have shown the ability to lower blood pressure in spontaneously hypertensive rats, with some exhibiting superior and longer-lasting effects than the established drug Losartan.[4]
This compound: A Scaffold with Inferred Potential
While direct biological data for this compound is limited, the broader class of indole-2-carboxylates and related dicarboxylate derivatives exhibits a range of activities, suggesting potential avenues for investigation. The presence of the ester groups allows for significant chemical modification, making it a valuable starting point for the synthesis of bioactive molecules.
Table 2: Inferred and Reported Biological Activities of Structurally Related Indole-2-Carboxylate and Indole-2,3-Dicarboxylate Derivatives
| Derivative Class | Biological Activity | Target/Mechanism |
| Indole-2-carboxamides | Cannabinoid Receptor Modulation | Allosteric modulators of CB1 receptor[7] |
| Benzo[g]indol-3-carboxylates | Anti-inflammatory | Inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1)[8] |
| Indole-2-carboxylic acid derivatives | Anticancer | Targeting 14-3-3η protein in liver cancer[7] |
| Isatins (Indole-2,3-diones) | Enzyme Inhibition | Inhibition of carboxylesterases[4] |
| 2-Aryl-3-(arylazo)indoles | Antimicrobial | Activity against MRSA and VRE[2] |
The structure-activity relationship (SAR) of indole derivatives is complex and highly dependent on the nature and position of substituents. For instance, the presence of a carboxylic acid or ester at the C2 position is a common feature in molecules targeting a variety of receptors and enzymes.[7][8][9] The diester functionality of this compound offers two points for modification, allowing for the creation of a diverse library of compounds for screening. The hydrolysis of the esters to carboxylic acids or their conversion to amides can dramatically alter the compound's polarity, hydrogen bonding capacity, and overall biological activity.
Experimental Protocols: Methodologies for Biological Evaluation
To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities of these indole derivatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Indole-3-carboxylic acid) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) value.
MTT Assay Workflow Diagram
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Broth Microdilution Workflow
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design.
Bcl-2 Family and Apoptosis
Several indole derivatives have been shown to induce apoptosis, often through modulation of the Bcl-2 family of proteins. These proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Small molecule inhibitors can bind to anti-apoptotic Bcl-2 proteins, preventing them from inhibiting their pro-apoptotic counterparts, thereby triggering apoptosis.
Bcl-2 Regulated Apoptotic Pathway
Angiotensin II Receptor Signaling
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the Angiotensin II receptor type 1 (AT₁) is a key component of this system. Antagonists of the AT₁ receptor are widely used as antihypertensive drugs. The binding of Angiotensin II to the AT₁ receptor initiates a signaling cascade that leads to vasoconstriction and other physiological effects that increase blood pressure.
Angiotensin II Receptor Type 1 Signaling
Conclusion and Future Directions
This guide highlights the distinct profiles of this compound and Indole-3-carboxylic acid. Indole-3-carboxylic acid is a biologically active molecule with demonstrated potential in anticancer and antihypertensive applications. Its single carboxylic acid moiety appears crucial for its interactions with various biological targets.
In contrast, this compound serves primarily as a synthetic scaffold. While direct evidence of its biological activity is scarce, the diverse activities of its structural analogs suggest that it is a promising starting point for the development of novel therapeutic agents. The dicarboxylate functionality offers rich opportunities for chemical modification to explore a wide range of biological targets.
Future research should focus on the systematic biological evaluation of this compound and its simple derivatives to uncover any intrinsic bioactivities. Furthermore, leveraging its synthetic versatility to create focused libraries for screening against various disease targets could lead to the discovery of new and potent drug candidates. The continued exploration of the vast chemical space of indole derivatives remains a highly promising endeavor in the quest for new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
A Comparative Guide to Catalytic Syntheses of Dimethyl 1H-indole-2,3-dicarboxylate
Abstract: Dimethyl 1H-indole-2,3-dicarboxylate is a pivotal structural motif and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficiency of its synthesis directly impacts the accessibility and cost of numerous downstream products. This guide provides a comparative analysis of distinct catalytic strategies for the synthesis of this target molecule. We will delve into the mechanistic underpinnings, operational parameters, and relative performance of three major catalytic systems: the classical Brønsted/Lewis acid-catalyzed Fischer indole synthesis, a modern palladium-catalyzed cyclization, and a copper-catalyzed tandem approach. Experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and process chemists with the insights needed to select the optimal synthetic route for their specific application.
Introduction: The Significance of the Indole-2,3-dicarboxylate Core
The indole nucleus is one of the most ubiquitous heterocycles in nature and medicinal chemistry. When functionalized with carboxylate esters at the C2 and C3 positions, the resulting scaffold becomes a powerful synthon for constructing more complex molecular architectures. This compound, in particular, serves as a precursor to indole-2,3-dicarboxylic anhydride, a key intermediate for natural product synthesis. The development of efficient, high-yielding, and scalable catalytic methods to access this compound is therefore of critical importance. This guide will compare and contrast the following catalytic paradigms:
-
Acid Catalysis: The traditional Fischer indole synthesis.
-
Palladium Catalysis: A modern approach involving intramolecular cyclization.
-
Copper Catalysis: An alternative transition-metal-catalyzed tandem reaction.
Method 1: The Classic Approach - Fischer Indole Synthesis (Acid Catalysis)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate.[2][3] For the synthesis of this compound, the logical precursors are phenylhydrazine and dimethyl 2-oxoglutaconate (or a related derivative).
Reaction Scheme & Mechanism
The reaction is catalyzed by Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[1] The accepted mechanism involves several key steps:
-
Hydrazone Formation: Phenylhydrazine condenses with the ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: A key electrocyclic reaction, analogous to a Cope rearrangement, occurs to form a di-imine intermediate.[2]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.[1]
References
A Comparative Guide to the Spectroscopic Characterization of Dimethyl 1H-indole-2,3-dicarboxylate Derivatives
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of dimethyl 1H-indole-2,3-dicarboxylate and its derivatives. These core heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of pharmacologically active compounds.[1][2][3] Accurate and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing validated protocols for robust characterization.
The Indole Scaffold: A Privileged Structure
The indole nucleus is a cornerstone of medicinal chemistry, found in natural products, pharmaceuticals, and agrochemicals.[1][4] The this compound framework, in particular, serves as a versatile synthetic intermediate for more complex molecules. Functionalization at various positions on the indole ring allows for the fine-tuning of biological activity.[3] Consequently, a rigorous analytical workflow is essential to confirm the identity, purity, and precise substitution pattern of each new derivative.
Core Analytical Pillars: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary techniques for the structural analysis of organic molecules.
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, one can piece together the connectivity of atoms and deduce the substitution pattern. For indole derivatives, NMR is indispensable for confirming the position of substituents on the aromatic ring and for distinguishing between isomers.[1][5][6]
-
Mass Spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[4][7] MS is also invaluable for assessing sample purity and identifying potential byproducts.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized this compound derivative. This self-validating system ensures that data from orthogonal techniques (NMR and MS) converge to support the proposed structure.
Caption: Workflow for structural elucidation of indole derivatives.
In-Depth Analysis of the Parent Scaffold: this compound
The unsubstituted parent compound provides a baseline for understanding how structural modifications impact spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum gives a unique fingerprint of the hydrogen atoms in the molecule. For indoles, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) because the acidic N-H proton is readily observable as a broad singlet, whereas in CDCl₃ it can exchange or be broadened to the point of obscurity.[1][5]
Key Structural Features and Corresponding ¹H NMR Signals:
Caption: Key ¹H NMR signal correlations for the parent indole.
Table 1: Comparative ¹H NMR Data for this compound Derivatives
| Compound/Position | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Parent Compound | N-H | ~12.3 (in DMSO-d₆) | br s | Disappears upon N-alkylation or N-acylation.[1] |
| H-4 | 7.9 - 8.1 | d or dd | Typically the most downfield aromatic proton. | |
| H-7 | 7.5 - 7.7 | d or dd | ||
| H-5, H-6 | 7.2 - 7.4 | m | Often appear as complex multiplets. | |
| 2-COOCH₃ | ~3.9 | s | ||
| 3-COOCH₃ | ~3.8 | s | ||
| N-Methyl Derivative | N-CH₃ | ~3.8 - 4.0 | s | Appearance of this signal confirms N-alkylation. |
| N-H | --- | --- | Signal is absent.[1] | |
| 5-Bromo Derivative | H-4 | ~8.2 | d | Downfield shift due to deshielding by bromine. |
| H-6 | ~7.4 | dd | Coupling pattern simplifies. | |
| H-7 | ~7.6 | d |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired without proton coupling to produce a spectrum where each unique carbon atom appears as a single line.
Table 2: Characteristic ¹³C NMR Data for this compound
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 161 - 166 | Two distinct signals for the C-2 and C-3 esters. |
| C-7a | ~137 | Quaternary carbon at the ring junction. |
| C-2 | ~133 | Quaternary carbon bearing the ester. |
| C-3a | ~128 | Quaternary carbon at the ring junction. |
| C-4, C-5, C-6, C-7 | 113 - 126 | Aromatic CH carbons. Specific assignments require 2D NMR. |
| C-3 | ~107 | Shielded carbon adjacent to the nitrogen. |
| -OCH₃ | 51 - 53 | Two distinct signals for the methoxy groups. |
Mass Spectrometry
Electrospray ionization (ESI) is an ideal soft ionization technique for these compounds, typically producing a prominent protonated molecule ion [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[1] HRMS is the gold standard for formula confirmation.
Table 3: Mass Spectrometry Data for Representative Derivatives
| Derivative | Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ (HRMS) |
| Parent Compound | C₁₂H₁₁NO₄ | 233.0688 | 234.0761 |
| N-Methyl | C₁₃H₁₃NO₄ | 247.0845 | 248.0917 |
| 5-Bromo | C₁₂H₁₀BrNO₄ | 310.9793 | 311.9866 |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, providing a clear signature for bromo-substituted derivatives.
Experimental Protocols: A Guide to Reproducible Data
Adherence to standardized protocols is essential for generating high-quality, comparable data.
Protocol 1: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indole derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is recommended for observing the N-H proton.[1][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical Parameters: Spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) by ESI
Objective: To determine the accurate mass and confirm the elemental composition of the derivative.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with ESI and effectively dissolve the analyte.
-
-
Instrumentation (Example: ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Typical ESI Source Parameters: Capillary voltage: 3.5-4.5 kV; Nebulizing gas (N₂): 1-2 Bar; Drying gas (N₂): 4-8 L/min at 180-220 °C. These parameters must be optimized for the specific compound and instrument.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare the measured mass to the theoretical mass for the proposed formula; a mass error of <5 ppm is considered excellent confirmation.[7]
-
Conclusion
The synergistic use of NMR spectroscopy and high-resolution mass spectrometry provides an unambiguous and robust methodology for the characterization of this compound derivatives. While MS rapidly confirms molecular formula and purity, NMR provides the intricate details of atomic connectivity and stereochemistry that are essential for distinguishing between isomers and confirming the precise location of functional groups. By following the structured workflow and validated protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Spectral and Antioxidant Studies of Indole-2,3-dione derivatives | Semantic Scholar [semanticscholar.org]
- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of Dimethyl 1H-indole-2,3-dicarboxylate Regioisomers
For researchers in medicinal chemistry and drug development, the precise structural characterization of indole derivatives is paramount. Regioisomerism, in particular, presents a significant analytical challenge, as isomers with the same molecular formula can exhibit vastly different biological activities. This guide provides an in-depth spectroscopic comparison of dimethyl 1H-indole-2,3-dicarboxylate and its key regioisomers, offering practical insights and experimental data to aid in their unambiguous identification.
The Significance of Regioisomerism in Indole-Based Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The position of substituents on the indole ring profoundly influences a molecule's steric and electronic properties, thereby dictating its interaction with biological targets. In the context of dimethyl 1H-indole-dicarboxylates, the relative positions of the two methoxycarbonyl groups can drastically alter the molecule's ability to form key hydrogen bonds or engage in other non-covalent interactions within a protein's binding site. Consequently, the ability to definitively distinguish between regioisomers such as the 2,3-, 2,5-, 2,6-, and 3,5-dicarboxylates is not merely an academic exercise but a critical step in the drug discovery pipeline.
Synthetic Strategies: A Foundation for Understanding
The synthesis of specific regioisomers of dimethyl 1H-indole-dicarboxylate often requires distinct strategic approaches. Understanding the underlying synthetic logic provides context for the potential impurities and byproducts that may be encountered during characterization.
A common and versatile method for the synthesis of the indole nucleus is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, a suitable starting material would be the phenylhydrazone of dimethyl ketosuccinate.
Figure 1: A simplified workflow for the synthesis of this compound.
For other regioisomers, alternative strategies are often employed. For instance, the synthesis of a 2,5-disubstituted indole might involve a multi-step sequence starting from a pre-functionalized aniline derivative. The choice of synthetic route is a critical experimental decision that directly impacts the final product's isomeric purity. A notable approach for synthesizing substituted dimethyl indole-2,3-dicarboxylates involves the reaction of 1-(2-bromophenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD), which exclusively yields the 7-bromo derivative[1]. This highlights how strategic placement of substituents on the starting materials can direct the regiochemical outcome of the cyclization.
Spectroscopic Fingerprints: A Comparative Analysis
The most powerful tools for distinguishing between regioisomers are the various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and a combined analysis is essential for confident characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
Proton NMR is arguably the most informative technique for differentiating indole regioisomers. The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.
Key Distinguishing Features in ¹H NMR:
-
Chemical Shifts of Aromatic Protons: The electron-withdrawing nature of the methoxycarbonyl groups significantly deshields the protons on the indole ring. The proximity and relative orientation of these groups to the aromatic protons result in distinct chemical shift ranges for each isomer.
-
Coupling Constants: The ortho, meta, and para coupling constants between adjacent aromatic protons are highly diagnostic. For example, a proton with two adjacent protons will appear as a triplet (or more accurately, a doublet of doublets with similar J-values), while a proton with only one neighbor will be a doublet.
-
The N-H Proton: The chemical shift of the N-H proton can be influenced by intramolecular hydrogen bonding with a nearby ester group, as might be possible in the 2,3-isomer.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) for Dimethyl 1H-indole-dicarboxylate Regioisomers (in CDCl₃)
| Proton | This compound | Dimethyl 1H-indole-2,5-dicarboxylate (Predicted) | Dimethyl 1H-indole-2,6-dicarboxylate (Predicted) | Dimethyl 1H-indole-3,5-dicarboxylate (Predicted) |
| H-4 | ~8.1 ppm (d) | ~7.5 ppm (d) | ~7.6 ppm (d) | ~8.2 ppm (s) |
| H-5 | ~7.3 ppm (t) | - | ~7.2 ppm (dd) | - |
| H-6 | ~7.4 ppm (t) | ~8.0 ppm (dd) | - | ~7.9 ppm (dd) |
| H-7 | ~7.8 ppm (d) | ~8.3 ppm (d) | ~8.1 ppm (s) | ~7.4 ppm (d) |
| N-H | ~9.2 ppm (br s) | ~9.0 ppm (br s) | ~9.1 ppm (br s) | ~8.8 ppm (br s) |
| -OCH₃ | ~4.0 ppm (s), ~3.9 ppm (s) | ~3.9 ppm (s), ~3.9 ppm (s) | ~3.9 ppm (s), ~3.9 ppm (s) | ~3.9 ppm (s), ~3.9 ppm (s) |
Note: Predicted values are based on established substituent effects on the indole ring and may vary slightly from experimental data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon NMR provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly useful for distinguishing regioisomers.
Key Distinguishing Features in ¹³C NMR:
-
Carbonyl Carbons: The electronic environment of the ester carbonyls will differ slightly between isomers, leading to small but measurable differences in their chemical shifts.
-
Quaternary Carbons: The chemical shifts of the substituted aromatic carbons (C-2, C-3, C-5, C-6, etc.) are highly sensitive to the positions of the methoxycarbonyl groups.
-
Symmetry: In symmetric isomers, such as a potential 4,6-dicarboxylate, the number of distinct carbon signals will be reduced, providing a clear indication of the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) for Dimethyl 1H-indole-dicarboxylate Regioisomers (in CDCl₃)
| Carbon | This compound | Dimethyl 1H-indole-2,5-dicarboxylate (Predicted) | Dimethyl 1H-indole-2,6-dicarboxylate (Predicted) | Dimethyl 1H-indole-3,5-dicarboxylate (Predicted) |
| C-2 | ~135 ppm | ~136 ppm | ~137 ppm | ~125 ppm |
| C-3 | ~110 ppm | ~108 ppm | ~109 ppm | ~130 ppm |
| C-3a | ~127 ppm | ~128 ppm | ~127 ppm | ~129 ppm |
| C-4 | ~124 ppm | ~122 ppm | ~121 ppm | ~123 ppm |
| C-5 | ~125 ppm | ~124 ppm | ~122 ppm | ~126 ppm |
| C-6 | ~122 ppm | ~126 ppm | ~123 ppm | ~125 ppm |
| C-7 | ~112 ppm | ~113 ppm | ~115 ppm | ~112 ppm |
| C-7a | ~137 ppm | ~136 ppm | ~135 ppm | ~138 ppm |
| C=O | ~165, ~162 ppm | ~166, ~167 ppm | ~166, ~168 ppm | ~164, ~167 ppm |
| -OCH₃ | ~52, ~53 ppm | ~52, ~53 ppm | ~52, ~53 ppm | ~52, ~53 ppm |
Note: Predicted values are based on established substituent effects and serve as a guide for interpretation.
Figure 2: A generalized workflow for the synthesis, purification, and spectroscopic characterization of indole regioisomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is particularly useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing regioisomers, subtle differences in the vibrational frequencies of the N-H and C=O bonds can provide supporting evidence.
-
N-H Stretch: The position and shape of the N-H stretching band (typically around 3300-3500 cm⁻¹) can be affected by intramolecular hydrogen bonding. In the case of this compound, the proximity of the C-3 ester to the N-H group might lead to a broader and slightly red-shifted N-H band compared to isomers where such an interaction is not possible.
-
C=O Stretch: The carbonyl stretching frequencies (around 1680-1750 cm⁻¹) can also be subtly influenced by the electronic environment of the indole ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds, ensuring they have the expected molecular formula (C₁₂H₁₁NO₄, MW: 233.22 g/mol ). While electron ionization (EI) mass spectra of regioisomers can sometimes be very similar, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Fragmentation patterns can also offer clues to the substitution pattern, although these differences may be subtle.
Experimental Protocols: A Self-Validating System
To ensure the reliability of the spectroscopic data, it is crucial to follow well-defined experimental protocols for both the synthesis and characterization of the compounds.
General Procedure for Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-bromophenyl)-2-phenylhydrazine in mesitylene.
-
Addition of Reagent: Add dimethyl acetylenedicarboxylate (DMAD) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 7-bromoindole-2,3-dicarboxylate.
-
Debromination (if necessary): The bromo-substituted indole can then be subjected to a debromination reaction, for example, using catalytic hydrogenation, to yield the parent this compound.
Spectroscopic Characterization Protocol
-
Sample Preparation: Prepare solutions of the purified isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film or a KBr pellet. For mass spectrometry, the sample is typically dissolved in a volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments should be supplemented with 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of all proton and carbon signals.
-
IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry is recommended for accurate mass determination.
Conclusion: A Multi-faceted Approach to Structural Certainty
The unambiguous identification of dimethyl 1H-indole-dicarboxylate regioisomers requires a multi-pronged spectroscopic approach. While ¹H NMR often provides the most definitive initial evidence through the analysis of aromatic proton chemical shifts and coupling patterns, ¹³C NMR, IR, and mass spectrometry are essential for a comprehensive and confident structural assignment. By carefully considering the synthetic route and systematically analyzing the data from each spectroscopic technique, researchers can ensure the structural integrity of their compounds, a critical factor for the advancement of indole-based drug discovery programs.
References
A Comparative Analysis of Synthetic Routes to Indole-2,3-dicarboxylates: A Guide for Researchers
Indole-2,3-dicarboxylates are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their unique substitution pattern allows for diverse functionalization, making them highly sought-after intermediates in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to indole-2,3-dicarboxylates, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of both classical and modern methodologies.
Introduction to the Synthetic Challenge
The construction of the indole nucleus with concomitant installation of carboxylate moieties at the 2- and 3-positions presents a unique synthetic challenge. The ideal synthesis should be efficient, scalable, and tolerant of a wide range of functional groups. This guide will delve into the intricacies of several key synthetic strategies, providing a framework for researchers to select the most appropriate method for their specific needs.
Modern Approaches: Transition-Metal Catalysis
Recent advances in organometallic chemistry have revolutionized the synthesis of complex heterocycles. Among these, rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical construction of indole-2,3-dicarboxylates.
Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates
A recently developed one-step synthesis of 1H-indole-2,3-dicarboxylates utilizes a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates.[1][2] This method is notable for its efficiency and tolerance of various functional groups.
Mechanism: The reaction is proposed to proceed through a C-H activation pathway. The 2-acetyl-1-phenylhydrazine is first oxidized to a 2-phenyl-1-acetyldiazene intermediate. The rhodium catalyst then facilitates the cleavage of an ortho-C-H bond on the phenyl ring, followed by insertion of the maleate. Subsequent reductive elimination and aromatization afford the desired indole-2,3-dicarboxylate.[1] A kinetic isotope effect study suggests that the C-H bond cleavage is the rate-determining step.[1]
Experimental Data Summary:
| Entry | Arylhydrazine Substituent | Maleate | Yield (%)[1] | Temperature (°C) | Time (h) |
| 1 | H | Dimethyl maleate | 78 | 90 | 3 |
| 2 | 4-F | Dimethyl maleate | 75 | 90 | 3 |
| 3 | 4-Cl | Dimethyl maleate | 72 | 90 | 3 |
| 4 | 4-Br | Dimethyl maleate | 70 | 90 | 3 |
| 5 | 4-I | Dimethyl maleate | 65 | 90 | 3 |
| 6 | 4-COOMe | Dimethyl maleate | 68 | 90 | 3 |
| 7 | H | Diethyl maleate | 77 | 90 | 3 |
| 8 | H | Di-n-butyl maleate | 68 | 90 | 3 |
Advantages:
-
High Efficiency: Good to excellent yields are achieved in a single step.[1]
-
Broad Substrate Scope: Tolerates a variety of functional groups on the arylhydrazine, including halogens and esters.[1]
-
Atom Economy: Represents an atom-economical approach to the target molecule.
Disadvantages:
-
Catalyst Cost: Utilizes a precious metal catalyst (rhodium).
-
Oxidant Required: Requires a stoichiometric amount of a silver-based oxidant.[1]
Experimental Protocol: General Procedure for the Rh-Catalyzed Annulation Reaction [1]
-
To a reaction flask, add N-arylacetohydrazide (0.2 mmol), maleate (0.4 mmol, 2.0 equiv), --INVALID-LINK--2 (8.3 mg, 0.01 mmol, 5 mol %), NaOAc (4.1 mg, 0.05 mmol, 25 mol %), and Ag2CO3 (110.2 mg, 0.4 mmol, 2.0 equiv).
-
Add DCE (1.0 mL) to the flask.
-
Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 3 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel.
Logical Workflow for Rhodium-Catalyzed Synthesis
Caption: Workflow for the rhodium-catalyzed synthesis of indole-2,3-dicarboxylates.
Classical Synthetic Routes
While modern catalytic methods offer elegance and efficiency, classical named reactions remain cornerstones of indole synthesis. Their applicability to the synthesis of indole-2,3-dicarboxylates is explored below.
Modified Fischer Indole Synthesis
The Fischer indole synthesis is a venerable method for constructing the indole nucleus.[3] A modification of this reaction has been successfully employed for the synthesis of dimethyl indole-2,3-dicarboxylates.
Reaction: This approach involves the reaction of a substituted 1-(2-bromophenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[4] The reaction proceeds via an initial addition of the hydrazine to the alkyne, followed by a thermal cyclization that expels the bromo-substituent and forms the indole ring.
Experimental Data:
| Entry | Arylhydrazine | Product | Yield (%)[4] |
| 1 | 1-(2-bromophenyl)-2-phenylhydrazine | Dimethyl 7-bromoindole-2,3-dicarboxylate | 62 |
| 2 | 1-(2-bromo-4-methoxyphenyl)-2-phenylhydrazine | Dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate | - |
Advantages:
-
Readily Available Starting Materials: Substituted hydrazines and DMAD are common laboratory reagents.
-
Direct Formation of the 2,3-Dicarboxylate System: This method directly installs the desired functionality.
Disadvantages:
-
Harsh Conditions: The cyclization step often requires high temperatures (refluxing in mesitylene).[4]
-
Potential for Side Products: The reaction can sometimes yield mixtures of products, as seen in the reaction of 1-(4-benzyloxyphenyl)-2-phenylhydrazine with DMAD which gave a mixture of the desired product and a debenzylated analog.[4]
Experimental Protocol: Synthesis of Dimethyl 7-Bromoindole-2,3-dicarboxylate (3g) [4]
-
Add DMAD (4.26 g, 40 mmol) to a suspension of 1-(2-bromophenyl)-2-phenylhydrazine (7.89 g, 30 mmol) in hot MeOH (12 mL) and reflux the mixture for 3 hours.
-
Add another portion of DMAD (4.26 g, 40 mmol) to the reaction mixture and reflux for an additional hour.
-
Evaporate the solvent and dissolve the oily residue in mesitylene.
-
Reflux the mesitylene solution for 30 minutes.
-
After cooling, purify the residue by chromatography to afford the product.
Reaction Mechanism for Modified Fischer Indole Synthesis
Caption: Postulated mechanism for the modified Fischer synthesis of indole-2,3-dicarboxylates.
Reissert Indole Synthesis
The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[5] While a direct synthesis of an indole-2,3-dicarboxylate via this method is not prominently reported, it represents a plausible two-step approach.
Theoretical Pathway:
-
Reissert Condensation: An appropriately substituted o-nitrotoluene could be condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to yield an ethyl o-nitrophenylpyruvate derivative.[5]
-
Reductive Cyclization: The resulting pyruvate would then undergo reductive cyclization (e.g., using zinc in acetic acid) to form the corresponding indole-2-carboxylate.[5]
-
C3-Carboxylation: The indole-2-carboxylate could then be subjected to a carboxylation reaction at the C3 position.
Advantages:
-
Inexpensive Starting Materials: o-Nitrotoluenes and diethyl oxalate are readily available and cost-effective.
Disadvantages:
-
Multi-step Process: This is not a direct route to the target molecule.
-
Harsh Reaction Conditions: The initial condensation requires a strong base, and the subsequent steps may also involve harsh reagents.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[6] Similar to the Reissert synthesis, this method provides a route to indole-2-carboxylates, which would require a subsequent C3-carboxylation step.
Theoretical Pathway:
-
Knoevenagel Condensation: An aromatic aldehyde is condensed with an azidoacetate to form a 3-aryl-2-azido-propenoic ester.[7]
-
Thermal Cyclization: The azido-propenoic ester is heated in a high-boiling solvent (e.g., xylene) to induce cyclization to the indole-2-carboxylate.[6]
-
C3-Carboxylation: The resulting indole-2-carboxylate is then carboxylated at the C3 position.
Advantages:
-
Good Yields for Indole-2-carboxylates: The Hemetsberger reaction itself is known to provide good yields.[6]
Disadvantages:
-
Azide Intermediates: The use of potentially explosive azide intermediates requires careful handling.
-
Multi-step Process: This is an indirect route to the target 2,3-dicarboxylates.
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Rhodium-Catalyzed C-H Annulation | One-step synthesis from arylhydrazines and maleates.[1] | High efficiency, broad substrate scope, atom economy. | Cost of rhodium catalyst, use of stoichiometric oxidant. |
| Modified Fischer Synthesis | Reaction of substituted hydrazines with DMAD.[4] | Readily available starting materials, direct formation of the 2,3-dicarboxylate system. | Harsh reaction conditions, potential for side products. |
| Reissert Synthesis (Theoretical) | Condensation of o-nitrotoluenes with diethyl oxalate followed by cyclization and C3-carboxylation.[5] | Inexpensive starting materials. | Multi-step process, harsh reaction conditions. |
| Hemetsberger Synthesis (Theoretical) | Thermal cyclization of an azido-propenoic ester followed by C3-carboxylation.[6] | Good yields for the initial indole-2-carboxylate formation. | Use of azide intermediates, multi-step process. |
Conclusion
The synthesis of indole-2,3-dicarboxylates can be approached through both modern and classical methods. For researchers seeking a highly efficient, one-step, and broadly applicable route, the rhodium-catalyzed C-H annulation stands out as a state-of-the-art method. However, the cost of the catalyst and the need for a stoichiometric oxidant are important considerations.
The modified Fischer indole synthesis offers a more classical and potentially more cost-effective alternative, directly yielding the desired product from readily available starting materials. The main drawbacks are the high temperatures required and the potential for side reactions.
While the Reissert and Hemetsberger syntheses are not direct routes to indole-2,3-dicarboxylates, they represent viable multi-step pathways via the synthesis of indole-2-carboxylate intermediates. The choice between these methods will depend on the availability of starting materials, the scale of the synthesis, and the tolerance of the substrate to the required reaction conditions.
Ultimately, the selection of a synthetic route should be guided by a careful consideration of the specific target molecule, the desired scale of the reaction, and the resources available. This guide provides the foundational knowledge for making an informed decision in the pursuit of these valuable synthetic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cycloaddition Reactivity of 2- and 3-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Nuances of its Reactivity
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties make it a versatile participant in a wide range of chemical transformations. Among these, cycloaddition reactions offer a powerful and atom-economical strategy for rapidly building molecular complexity, constructing fused-ring systems like carbazoles, and accessing diverse molecular scaffolds for drug discovery.[3]
However, the reactivity of the indole core in cycloadditions is not monolithic. The position of substitution—specifically at the C2 versus the C3 position—profoundly dictates the electronic and steric environment of the pyrrole ring, leading to significant differences in reaction pathways, rates, and selectivity. This guide provides an in-depth comparison of the cycloaddition reactivity of 2- and 3-substituted indoles, grounded in mechanistic principles and supported by experimental data, to empower chemists to rationally design and execute synthetic strategies.
The Electronic Dichotomy: Understanding Reactivity at C2 vs. C3
The foundational difference in reactivity stems from the inherent electronic nature of the indole ring. The pyrrole moiety is electron-rich, but this electron density is not uniformly distributed. The nitrogen lone pair participates in the aromatic system, leading to a significant increase in electron density at the C3 position.
This can be visualized through resonance structures, which place a partial negative charge on C3, rendering it highly nucleophilic and akin to the β-carbon of an enamine.[4] Conversely, the C2 position bears more resemblance to a conventional aromatic carbon. This electronic bias is the primary driver for the regioselectivity observed in many reactions involving the indole nucleus.
Figure 1: Resonance structures illustrating the high electron density at the C3 position of the indole nucleus.
The Diels-Alder [4+2] Cycloaddition: A Tale of Two Vinylindoles
The Diels-Alder reaction is a powerful tool for forming six-membered rings, and vinylindoles are excellent substrates for this transformation, often serving as the diene component to construct carbazole frameworks.[1][5] However, the placement of the vinyl group at C2 or C3 results in a stark difference in reactivity.
3-Vinylindoles: The Electron-Rich Diene
3-Vinylindoles are exceptionally reactive dienes in normal-electron-demand Diels-Alder reactions. The vinyl group, in conjunction with the C2-C3 double bond, forms a highly electron-rich 1-aminobutadiene system.[6] This high HOMO energy allows them to react readily with a wide range of electron-poor dienophiles, such as maleimides, quinones, and nitroolefins, often under mild conditions and with excellent control of stereoselectivity.[5][7][8] The reaction proceeds through a dearomative cycloaddition, generating tetra- or hexahydrocarbazole products.[7]
2-Vinylindoles: The Less Reactive Isomer
In contrast, the olefin moiety of a 2-vinylindole is considerably less electron-rich than its 3-vinyl counterpart.[5] While it still participates in Diels-Alder reactions, the conditions required are often more forcing, and the scope of dienophiles may be more limited.[9][10] The reduced reactivity is a direct consequence of the vinyl group being attached to the less nucleophilic C2 position. Studies directly comparing the two isomers under identical organocatalytic conditions have shown that 3-vinylindoles react significantly faster and more efficiently than 2-vinylindoles.[5]
Figure 2: Comparative workflow of Diels-Alder reactions for 3- and 2-vinylindoles.
Table 1: Comparison of Experimental Data for Diels-Alder Reactions
| Entry | Indole Substrate | Dienophile | Catalyst/Conditions | Product | Yield (%) | Ref |
| 1 | 3-Vinylindole | N-Phenylmaleimide | Thiourea C20 (10 mol%), Toluene, RT, 1h | Tetrahydrocarbazole | 95 | [7] |
| 2 | 3-Vinylindole | Nitroethylene | Organocatalyst 3j (10 mol%), Xylene, 60°C | 1-Nitro-tetrahydrocarbazole | 85 | [8] |
| 3 | Ethyl 2-((E)-2-ethoxyvinyl)-1H-indole-1-carboxylate | Acrylonitrile | Toluene, 110°C, 24h | Tetrahydrocarbazole | 75 | [9] |
| 4 | 2-Vinylindole | N-Phenylmaleimide | Thiourea C20 (10 mol%), Toluene, RT, 24h | Tetrahydrocarbazole | 25 | [5] |
Note: This table is a representative summary. Yields are highly dependent on specific substituents and reaction conditions.
[3+2] and Other Cycloaddition Reactions
The C2=C3 double bond of indole is a competent 2π component for various cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. This strategy is a cornerstone for synthesizing pyrrolo[1,2-a]indoles and related fused five-membered ring systems.
Reactivity of 3-Substituted Indoles
In these reactions, the high nucleophilicity of the C3 position typically initiates the cycloaddition. However, when the C3 position is already substituted, the reaction must proceed through a different pathway. Often, this involves a dearomative cycloaddition where the indole loses its aromaticity to form a spirocyclic or fused indoline product.[11] These dearomative (3+2) annulations are powerful methods for creating complex, three-dimensional structures from simple indole precursors.[12][13] The reaction is initiated by the attack of the C2 position onto the dipole, followed by ring closure.
Reactivity of 2-Substituted Indoles
When the C2 position is substituted, the C3 position remains open and highly reactive. Therefore, 2-substituted indoles readily undergo [3+2] cycloadditions initiated at C3. The substituent at C2 can sterically and electronically influence the approach of the 1,3-dipole, affecting the diastereoselectivity of the final product. For instance, a bulky group at C2 can effectively shield one face of the indole, leading to high levels of stereocontrol.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
In a reversal of roles, the electron-rich C2=C3 bond of indole can act as the dienophile in IEDDA reactions with electron-poor dienes like 1,2,4-triazines or 1,2,4,5-tetrazines.[14][15] This reaction provides access to β-carboline and canthine skeletons. In this context, the inherent reactivity difference between C2 and C3 is less about which atom initiates attack and more about the overall electron-donating ability of the C2=C3 π-system. While direct comparative studies are less common, it is expected that electron-donating groups on the indole nucleus would accelerate the reaction, regardless of their C2 or C3 position, provided they do not introduce significant steric hindrance.
Experimental Protocol: Organocatalytic Asymmetric Diels-Alder Reaction of a 3-Vinylindole
This protocol is adapted from the work of Ricci, Bernardi, and coworkers, demonstrating a highly efficient and enantioselective cycloaddition.[7]
Objective: To synthesize an optically active tetrahydrocarbazole via an organocatalytic [4+2] cycloaddition.
Materials:
-
3-Vinylindole (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Bifunctional thiourea-tertiary amine catalyst C20 (0.1 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the thiourea catalyst C20 (0.02 mmol, 10 mol%).
-
Solvent Addition: Place the flask under an inert atmosphere and add anhydrous toluene (2.0 mL). Stir the solution for 5 minutes at room temperature.
-
Reagent Addition: Add 3-vinylindole (0.2 mmol, 1.0 eq) to the flask, followed by N-phenylmaleimide (0.2 mmol, 1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure tetrahydrocarbazole product.
-
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Figure 3: Step-by-step experimental workflow for the organocatalytic Diels-Alder reaction.
Conclusion and Outlook
The position of substitution on the indole ring is a critical design element in planning cycloaddition strategies. 3-Substituted indoles , particularly 3-vinylindoles, are highly activated and versatile dienes for [4+2] cycloadditions, while their dearomative [3+2] reactions provide access to complex polycyclic indolines. 2-Substituted indoles are generally less reactive in cycloadditions involving the pyrrole ring as a diene but can be effectively employed when the C3 position is intended as the primary site of reaction, with the C2-substituent serving to modulate stereoselectivity. A thorough understanding of the electronic and steric factors governing these reactions allows chemists to harness the rich reactivity of the indole nucleus, paving the way for efficient syntheses of biologically active molecules and novel materials.
References
- 1. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels-Alder reactions of 2-vinylindoles with open-chain C=C dienophiles [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the structure of N-alkylated Dimethyl 1H-indole-2,3-dicarboxylate
A-1. Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] The regioselective alkylation of the indole nucleus, particularly at the nitrogen atom (N-1), is a critical transformation that significantly influences the molecule's pharmacological profile.[3][4] However, the inherent nucleophilicity of the C-3 position often leads to competitive C-alkylation, posing a significant challenge for selective synthesis.[4] Therefore, unambiguous structural confirmation of N-alkylated indole derivatives is paramount.
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of N-alkylated Dimethyl 1H-indole-2,3-dicarboxylate. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.
A-2. The Challenge of Regioselectivity in Indole Alkylation
The N-alkylation of indoles is a common synthetic step, but achieving high regioselectivity can be complex.[5] Traditional methods often involve the use of strong bases to generate the indole anion, followed by reaction with an alkylating agent.[6] However, the choice of base, solvent, and alkylating agent can significantly impact the N/C-alkylation ratio.[7][8] For this compound, the electron-withdrawing ester groups at the 2 and 3-positions decrease the nucleophilicity of the pyrrole ring, generally favoring N-alkylation. Nevertheless, rigorous structural verification remains essential to rule out any potential side products.
B-1. Spectroscopic Confirmation: A Multi-Faceted Approach
A combination of spectroscopic techniques is the most reliable approach to unequivocally confirm the N-alkylation of this compound. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
B-1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9] A suite of 1D and 2D NMR experiments provides definitive evidence for N-alkylation.
B-1.1.1. ¹H NMR Spectroscopy: The First Clue
The most immediate indicator of successful N-alkylation is the disappearance of the N-H proton signal. In the starting material, this compound, the N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm).[10] Upon successful alkylation, this signal is absent, and new signals corresponding to the protons of the introduced alkyl group will appear.[11]
B-1.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule.[12] While the changes in the chemical shifts of the indole ring carbons upon N-alkylation are generally subtle, they can be informative. More importantly, the appearance of signals corresponding to the carbons of the N-alkyl group provides further evidence of the reaction.[13]
B-1.1.3. 2D NMR Spectroscopy: Unambiguous Confirmation
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for irrefutable structural assignment.[14][15]
-
HSQC: This experiment correlates directly bonded proton and carbon atoms.[16] It allows for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups in the N-alkyl chain.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[14] The key correlation to confirm N-alkylation is a cross-peak between the protons on the carbon adjacent to the nitrogen (the α-carbon of the alkyl group) and the C-2 and C-7a carbons of the indole ring. This directly establishes the connectivity between the alkyl group and the indole nitrogen.
Table 1: Comparison of Expected NMR Data for N-Alkylated vs. C-3 Alkylated Dimethyl Indole-2,3-dicarboxylate (Hypothetical Data for an N-ethyl derivative)
| Experiment | Expected Result for N-ethyl Derivative | Expected Result for C-3 ethyl Derivative (Hypothetical) | Interpretation |
| ¹H NMR | Disappearance of N-H signal. Appearance of a quartet (~4.2 ppm) and a triplet (~1.5 ppm) for the ethyl group. | Persistence of N-H signal. Appearance of a quartet and a triplet for the ethyl group. | Absence of N-H signal is a strong indicator of N-alkylation. |
| ¹³C NMR | Appearance of two new signals for the ethyl group carbons (~40 ppm and ~15 ppm). | Appearance of two new signals for the ethyl group carbons. | Confirms the incorporation of the alkyl group. |
| HMBC | Correlation between the methylene protons (~4.2 ppm) of the ethyl group and C-2 and C-7a of the indole ring. | Correlation between the methylene protons of the ethyl group and C-2, C-3a, and C-4 of the indole ring. | This is the definitive experiment to distinguish between N- and C-alkylation. |
B-1.2. Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the product, confirming the addition of the alkyl group.[17] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition, further validating the structure.[1] The fragmentation pattern can also offer structural clues. For N-alkylated indoles, a characteristic fragmentation is the loss of the alkyl group.[18]
B-1.3. Infrared (IR) Spectroscopy: A Supporting Technique
IR spectroscopy can provide supporting evidence for N-alkylation. The starting material will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Upon successful N-alkylation, this peak will disappear.
C-1. Experimental Protocols
C-1.1. General Synthesis of N-alkylated this compound
This protocol is a general procedure and may require optimization for specific alkylating agents.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).[6]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-1.2. NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to confirm the structure.
D-1. Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of N-alkylated this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
D-2. Key HMBC Correlations for N-Alkylation
The following diagram highlights the crucial HMBC correlation that confirms the N-alkylation of the indole ring.
Caption: Key HMBC correlations for N-alkylation confirmation.
E-1. Conclusion
The unambiguous structural confirmation of N-alkylated this compound is critical for advancing drug discovery and development programs. While several analytical techniques contribute to the overall picture, a comprehensive suite of 1D and 2D NMR experiments, particularly HMBC, provides the most definitive evidence of N-alkylation. By following the systematic approach outlined in this guide, researchers can confidently verify the regiochemical outcome of their indole alkylation reactions, ensuring the integrity of their subsequent studies.
F-1. References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. --INVALID-LINK--
-
Sha, F., & Gati, W. (2019). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 21(15), 5976–5980. --INVALID-LINK--
-
O'Brien, A. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1309–1318. --INVALID-LINK--
-
Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 26(11), 987-994. --INVALID-LINK--
-
Wang, Z., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(29), 11653–11662. --INVALID-LINK--
-
Reddy, R., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2946–2957. --INVALID-LINK--
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-435. --INVALID-LINK--
-
Ferreira, R., et al. (2013). Structure and Stability of Human Telomeric G-Quadruplex with Preclinical 9-Amino Acridines. PLoS ONE, 8(12), e84624. --INVALID-LINK--
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. --INVALID-LINK--
-
ChemicalBook. (n.d.). Indole(120-72-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Clegg, W., et al. (2018). Atom Efficient Magnesiation of N-Substituted Alkyl Indoles with a Mixed Sodium-Magnesium Base. Chemistry - A European Journal, 24(4), 835-842. --INVALID-LINK--
-
Sau, S., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni(III) catalytic cycle. Chemical Science, 10(33), 7745–7752. --INVALID-LINK--
-
Wang, C., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(22), 4749–4752. --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. --INVALID-LINK--
-
BLD Pharm. (n.d.). 54781-93-0|this compound. Retrieved from --INVALID-LINK--
-
Pisani, L., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylindole. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from --INVALID-LINK--
-
Shieh, W.-C., et al. (2005). N-alkylation of indole derivatives. Google Patents. US6972336B2. --INVALID-LINK--
-
Candeias, N. R., et al. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(11), 2936. --INVALID-LINK--
-
University of Ottawa. (n.d.). Short-range heteronuclear correlation. NMR Facility. --INVALID-LINK--
-
Cole, D. E., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(30), 13589–13596. --INVALID-LINK--
-
Tribak, Z., et al. (2016). SYNTHESIS OF NEW 1H-INDOLE-2,3-DIONE DERIVATIVES USING PHASE-TRANSFER CATALYSIS AND CHARACTERIZATION BY X-RAY CRYSTALLOGRAPHY. Journal Marocain de Chimie Hétérocyclique, 15(1), 79-85. --INVALID-LINK--
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. --INVALID-LINK--
-
Venter, J. A., et al. (2024). Crystal structure of dicarbonyl (μ2-indole-2-carboxylato κ2O:O′)tris(triphenylarsine-κAs)dirhodium(I) acetone solvate, C68H56As3NO5Rh2. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 1007-1010. --INVALID-LINK--
-
Venter, J. A., et al. (2024). Crystal structure of dicarbonyl (μ2-indole-2-carboxylato κ2 O:O′)tris(triphenylarsine-κAs)dirhodium(I) acetone solvate, C68H56As3NO5Rh2. Zeitschrift für Kristallographie - New Crystal Structures. --INVALID-LINK--
-
Shieh, W.-C., et al. (2004). N-alkylation of indole derivatives. Google Patents. US20040059131A1. --INVALID-LINK--
-
Li, J., et al. (2016). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry, 81(6), 2235–2243. --INVALID-LINK--
-
Thomson, D. W., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 291-295. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Dimethyl indole-2,3-dicarboxylate. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Zhang, X.-J., et al. (2021). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 920–924. --INVALID-LINK--
-
Organic Chemistry Explained. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. --INVALID-LINK--
-
Durham, D. L. (2012). New Applications of Mass Spectrometry for Drug and Lipid Analysis. (Doctoral dissertation). University of Arkansas. --INVALID-LINK--
-
Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 82. --INVALID-LINK--
-
Naeimi, H., & Nazifi, Z. (2024). MnFe2O4 Nanoparticles‐Catalyzed C3‐Alkylation of Indoles with Benzyl Alcohols under Solvent‐Free Conditions. ChemistrySelect, 9(33), e202401891. --INVALID-LINK--
-
Wang, D.-H., et al. (2015). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. The Journal of Organic Chemistry, 80(1), 512–524. --INVALID-LINK--
-
Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. --INVALID-LINK--
-
Kandemir, H., et al. (2025). Single crystal X-ray structure analysis for two thiazolylazo indole dyes. Journal of Molecular Structure, 1317, 138459. --INVALID-LINK--
-
Fallarino, A., et al. (2022). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 18, 1269–1277. --INVALID-LINK--
References
- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antifungal Activity of Dimethyl 1H-indole-2,3-dicarboxylate Analogs: A Comparative Guide
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with improved efficacy and safety profiles.[1][2] Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antifungal properties.[3][4] This guide provides a comprehensive benchmark of a novel series of Dimethyl 1H-indole-2,3-dicarboxylate analogs, comparing their in vitro antifungal activity and cytotoxicity against established antifungal agents. We will delve into the rationale behind the molecular design, detailed experimental protocols, and a comparative analysis of the performance data, offering valuable insights for researchers and drug development professionals in the field of mycology.
Introduction: The Rationale for Targeting Fungal Pathogens with Indole Scaffolds
The challenge in developing effective antifungal therapies lies in the eukaryotic nature of fungal cells, which share significant homology with human cells. This similarity increases the likelihood of off-target toxicity with current antifungal drugs.[5] Consequently, there is a critical need for new chemical entities that exploit unique fungal vulnerabilities. The indole nucleus, a privileged scaffold in medicinal chemistry, has been identified in numerous natural and synthetic compounds with diverse biological activities.[6][7] Several studies have highlighted the potential of indole derivatives to inhibit key fungal processes, such as cell wall biosynthesis, membrane integrity, and virulence factors like hyphal formation and biofilm development.[8][9][10]
This guide focuses on a series of rationally designed analogs of this compound. The parent scaffold was selected for its synthetic tractability and the potential for chemical modification at various positions of the indole ring. By introducing different substituents, we aim to explore the structure-activity relationships (SAR) and identify analogs with potent antifungal activity and a favorable therapeutic index.
Experimental Design & Methodologies
The following sections detail the experimental protocols for the synthesis, antifungal evaluation, and cytotoxicity assessment of the this compound analogs. The methodologies are grounded in established standards to ensure data integrity and reproducibility.
Synthesis of this compound Analogs
The synthesis of the target indole analogs (Scheme 1) is proposed to be achieved through established synthetic routes for indole derivatives.[11][12][13] A generalized synthetic scheme is presented below, allowing for the introduction of various substituents on the indole ring. The chemical structures of all synthesized compounds would be confirmed using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[14]
Scheme 1: Proposed Synthesis of this compound Analogs
References
- 1. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneonline.com [geneonline.com]
- 5. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel indole and indoline derivatives against Candida albicans as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dimethyl 1H-indole-2,3-dicarboxylate
For Immediate Release
As a cornerstone of synthetic chemistry, particularly in the development of novel therapeutic agents, Dimethyl 1H-indole-2,3-dicarboxylate is a compound handled by researchers and scientists with increasing frequency. While its utility in the lab is significant, its safe and compliant disposal is paramount to ensuring a secure working environment and environmental stewardship. This guide provides an in-depth, procedural overview for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE): The foundation of safe handling is the consistent and correct use of appropriate PPE. This includes:
-
Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent accidental splashes[1].
-
Skin and Body Protection: A laboratory coat and additional protective clothing are necessary to prevent skin contact[1].
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or under a certified chemical fume hood to minimize the risk of inhaling dust or vapors[1][2].
| Hazard Classification | GHS Statement | Primary Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. If swallowed, seek immediate medical attention. |
| Skin Irritation | H315: Causes skin irritation | Avoid contact with skin. Wear appropriate gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood. |
Section 2: Waste Segregation and Containment: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal[3]. Waste streams containing this compound must be managed as hazardous waste.
Core Principle: Never dispose of this compound, or any materials contaminated with it, down the sanitary sewer system or in the regular trash[4][5].
Step-by-Step Waste Collection Protocol:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container, if possible, or in a designated, compatible hazardous waste container[3].
-
Any lab materials contaminated with the solid compound, such as weighing paper, gloves, and pipette tips, must also be placed in this designated solid waste container[1][4].
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled hazardous liquid waste container[1].
-
The first rinse of any glassware that has contained the compound should be collected as hazardous waste[5]. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.
-
-
Contaminated Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Section 3: Container Selection and Labeling: Ensuring Clarity and Safety
The integrity of the waste container and the clarity of its labeling are crucial for safe storage and subsequent disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor[3][6].
-
Container Specifications:
-
Use containers that are chemically compatible with this compound and any associated solvents[3][6]. High-density polyethylene (HDPE) is a suitable option for many applications.
-
All containers must be in good condition, free of leaks or cracks, and equipped with a secure, screw-on cap[3][6].
-
Keep waste containers closed at all times except when adding waste[5][6].
-
-
Labeling Requirements:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[3][6].
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas[3].
-
An accurate list of all contents, including any solvents and their approximate percentages, is required[3][5].
-
The accumulation start date (the date the first piece of waste is added to the container) must be clearly visible[3].
-
Section 4: On-Site Storage and Final Disposal Logistics
Designated and properly managed storage areas for hazardous waste are essential for maintaining a safe laboratory environment.
-
Satellite Accumulation Areas (SAAs):
-
Final Disposal Procedure:
-
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service or your institution's EHS department[1][2].
-
Contact your EHS department to schedule a pickup for your properly labeled and sealed hazardous waste containers.
-
Complete all required waste disposal documentation accurately and thoroughly.
-
Section 5: The Scientific Rationale Behind the Procedures
The procedures outlined above are not arbitrary; they are based on the chemical properties and potential hazards of this compound and general principles of chemical safety.
-
Chemical Incompatibility: Indole derivatives can be reactive, and improper mixing of waste streams can lead to unforeseen and dangerous chemical reactions[8]. Segregation prevents such occurrences.
-
Environmental Protection: Indole compounds can be hazardous to aquatic life[4]. The prohibition of drain disposal is a critical measure to protect waterways and ecosystems.
-
Incineration as a Preferred Disposal Method: For many organic compounds like this compound, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method[2]. This process ensures the complete destruction of the compound, minimizing its environmental impact. However, the final disposal method will be determined by the licensed waste disposal facility.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pfw.edu [pfw.edu]
- 8. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
